molecular formula C25H33NO5 B11930263 Nvs-stg2

Nvs-stg2

Cat. No.: B11930263
M. Wt: 427.5 g/mol
InChI Key: CZSPKEVHLRWAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nvs-stg2 is a useful research compound. Its molecular formula is C25H33NO5 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

4-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methylamino]-3-methoxybenzoic acid

InChI

InChI=1S/C25H33NO5/c1-23(2,3)25(30-15-24(4,5)16-31-25)19-10-7-17(8-11-19)14-26-20-12-9-18(22(27)28)13-21(20)29-6/h7-13,26H,14-16H2,1-6H3,(H,27,28)

InChI Key

CZSPKEVHLRWAFC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C2=CC=C(C=C2)CNC3=C(C=C(C=C3)C(=O)O)OC)C(C)(C)C)C

Origin of Product

United States

Foundational & Exploratory

NVS-STG2: A Molecular Glue for STING Activation and Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NVS-STG2 is a novel small molecule agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1] Functioning as a "molecular glue," this compound uniquely activates the STING signaling pathway by binding to a pocket between the transmembrane domains of adjacent STING dimers, promoting their higher-order oligomerization.[2][3] This activation triggers a potent downstream immune response, characterized by the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can lead to robust anti-tumor immunity. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, highlighting its potential as a promising therapeutic agent in immuno-oncology. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visual representation of the associated signaling pathway and experimental workflow.

Core Concept: this compound as a STING Agonist

This compound is a potent, allosteric small molecule agonist of STING. Unlike the natural ligand cGAMP, which binds to the ligand-binding domain of STING, this compound targets the transmembrane domain (TMD) interface. By acting as a molecular glue, it strengthens the interaction between STING dimers, inducing the formation of larger STING oligomers. This oligomerization is a critical step for the activation of STING and the subsequent recruitment and activation of downstream signaling components.

Mechanism of Action: The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to STING, an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

This compound bypasses the need for cGAMP by directly inducing STING oligomerization, thereby activating this downstream signaling cascade.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING_dimer STING Dimer (Inactive) This compound->STING_dimer Binds to TMD STING_oligomer STING Oligomer (Active) STING_dimer->STING_oligomer Oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Translocation & Transcription

This compound-induced STING signaling pathway.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the activity of this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineParameterValueReference
ISRE-Luc Reporter Gene AssayTHP1-DualAC505.2 µM
STING-dependent IRF3 PhosphorylationHEK293TConcentration50 µM (16 h)
STING Translocation/Aggregation293TConcentration50 µM (16 h)
hSTING OligomerizationPurified hSTING proteinConcentration40 µM (16 h)
IFNβ ProductionHuman PBMCsConcentration50 µM

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelMouse StrainTreatmentDosing ScheduleOutcomeReference
MC38 Colon CarcinomahSTING knock-in800 µg (intratumoral)3 times (days 11, 14, 18)Significant slowing of tumor growth; no tumor growth in 4/9 mice
B16-SIY MelanomahSTING knock-in400 µg, 800 µg (intratumoral)1 time (day 8)Significant dose-dependent T cell priming response

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ISRE-Luciferase Reporter Assay in THP1-Dual™ Cells

This assay quantifies the activation of the IRF pathway, a downstream effector of STING signaling.

  • Cell Culture: Culture THP1-Dual™ cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin. Maintain cells at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Plate THP1-Dual™ cells at a density of 1 x 105 cells per well in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the cells and incubate for 24 hours.

  • Luciferase Assay: Measure luciferase activity using a commercially available luciferase assay system (e.g., QUANTI-Luc™) according to the manufacturer's instructions.

  • Data Analysis: Determine the AC50 value by fitting the dose-response curve using non-linear regression.

STING-Dependent IRF3 Phosphorylation Assay in HEK293T Cells

This western blot-based assay detects the phosphorylation of IRF3, a key marker of STING activation.

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids expressing STING and a loading control (e.g., GFP).

  • Compound Treatment: Treat the transfected cells with 50 µM this compound for 16 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3. Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.

STING Translocation/Aggregation Assay in 293T Cells

This microscopy-based assay visualizes the formation of STING aggregates, a hallmark of its activation.

  • Cell Culture and Transfection: Culture 293T cells and transfect with a plasmid expressing fluorescently tagged STING (e.g., STING-GFP).

  • Compound Treatment: Treat the cells with 50 µM this compound for 16 hours.

  • Microscopy: Visualize the cells using a fluorescence microscope. Activated STING will form bright punctate structures within the cell.

In Vivo Anti-Tumor Efficacy Study in MC38 Tumor Model

This study evaluates the anti-tumor activity of this compound in a syngeneic mouse model.

  • Animal Model: Use human STING knock-in mice.

  • Tumor Implantation: Subcutaneously inject 1 x 106 MC38 cells into the flank of the mice.

  • Treatment: When tumors reach a palpable size (e.g., on day 11), administer intratumoral injections of 800 µg this compound on days 11, 14, and 18.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Data Analysis: Compare tumor growth between the this compound-treated group and a vehicle control group.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a novel STING agonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Reporter_Assay ISRE Reporter Assay (e.g., THP1-Dual) Phosphorylation_Assay IRF3 Phosphorylation Assay (Western Blot) Reporter_Assay->Phosphorylation_Assay Confirms downstream signaling Oligomerization_Assay STING Oligomerization Assay (Native PAGE / Microscopy) Phosphorylation_Assay->Oligomerization_Assay Confirms direct target engagement Cytokine_Assay Cytokine Production Assay (e.g., IFNβ ELISA in PBMCs) Oligomerization_Assay->Cytokine_Assay Confirms functional immune response Tumor_Model Syngeneic Tumor Model (e.g., MC38, B16-SIY) Cytokine_Assay->Tumor_Model Proceed to in vivo studies Efficacy_Study Anti-Tumor Efficacy Study Tumor_Model->Efficacy_Study Immune_Profiling Immune Profiling (e.g., T-cell priming) Efficacy_Study->Immune_Profiling Mechanistic understanding

Typical experimental workflow for STING agonist characterization.

References

NVS-STG2: A Technical Guide to a Novel STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NVS-STG2, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This compound represents a new class of STING activators, functioning as a molecular glue to induce potent anti-tumor immunity.

Discovery and Development

This compound was identified through a series of functional screens of a proprietary compound library conducted by Novartis in collaboration with researchers at the University of Texas Southwestern Medical Center.[1] The screening effort aimed to discover novel activators of human STING.[2][3] This led to the identification of a lead compound, which underwent structural modifications and chemical refinement to yield the more potent this compound.[1] The discovery of this compound and its unique mechanism of action was published in Nature Chemical Biology.[1]

Mechanism of Action: A Molecular Glue for STING Activation

This compound employs a novel mechanism to activate the STING pathway, acting as a "molecular glue". Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, this compound targets the transmembrane domain.

Cryo-electron microscopy (Cryo-EM) studies have revealed that this compound binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding strengthens the interface between these dimers, promoting the formation of higher-order STING oligomers. The activation of STING is dependent on this high-order oligomerization. This allosteric activation mechanism is distinct from other known STING agonists.

The specific interactions involve the carboxylic acid of this compound forming a salt bridge with arginine 95 (R95) and electrostatic interactions with arginine 94 (R94) at the cytosolic end of the third transmembrane domain of a neighboring STING dimer.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated STING activation:

NVS_STG2_Signaling_Pathway This compound Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus STING_dimer STING Dimer STING_oligomer STING Higher-Order Oligomer STING_dimer->STING_oligomer Promotes oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits & Activates NVS_STG2 This compound NVS_STG2->STING_dimer Binds to TMD pocket IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Interferon Gene Transcription pIRF3_dimer->IFN_genes Translocates & Induces

Caption: this compound binds to STING dimers, inducing oligomerization and downstream signaling.

Preclinical Data

This compound has demonstrated potent and specific activity in a variety of preclinical models.

In Vitro Activity
Assay TypeCell LineParameterResult
Reporter Gene AssayTHP1-DualISRE-Luc ExpressionAC50 = 5.2 μM
Phosphorylation AssayHEK293T (STING co-transfected)IRF3 PhosphorylationInduced STING-dependent phosphorylation
Translocation/Aggregation293T cellsSTING Puncta FormationCaused bright punctate structures with wild-type STING
Oligomerization AssayPurified hSTING proteinHigher-Order OligomersInduced formation of higher-order oligomers
Cytokine ProductionHuman PBMCsIFNβ ProductionInduced high levels, comparable to cGAMP
In Vivo Antitumor Activity

This compound has shown significant anti-tumor activity in syngeneic mouse models with human STING knock-in.

Tumor ModelMouse StrainDosing RegimenKey Findings
MC38 Colon CarcinomahSTING knock-in800 μg, intratumoral injection (3 times)Significantly slowed tumor growth
B16-SIY MelanomahSTING knock-in400 μg, 800 μg, intratumoral injection (single dose)Dose-dependent induction of T cell priming response; Significant increase in plasma IFNγ

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings.

ISRE-Luc Reporter Gene Assay in THP1-Dual™ Cells
  • Cell Seeding: Seed THP1-Dual™ cells (InvivoGen) in a 96-well plate at a density of 100,000 cells per well in 180 μL of complete growth medium.

  • Compound Addition: Prepare serial dilutions of this compound in DMSO and add to the wells (final DMSO concentration <0.5%).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Reporter Detection: Lyse the cells and measure luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50.

STING-Dependent IRF3 Phosphorylation Assay
  • Transfection: Co-transfect HEK293T cells with plasmids encoding human STING and FLAG-tagged IRF3.

  • Compound Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 50 μM) or vehicle control for 16 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IRF3 (Ser366) and total IRF3.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

Experimental Workflow Diagram

Experimental_Workflow General In Vitro Assay Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture Cell Culture/ Protein Purification Incubation Incubation with this compound Cell_Culture->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Assay_Specific_Readout Assay-Specific Readout (e.g., Luminescence, Western Blot) Incubation->Assay_Specific_Readout Data_Analysis Data Analysis (e.g., AC50 calculation) Assay_Specific_Readout->Data_Analysis

Caption: A generalized workflow for in vitro characterization of this compound.

Conclusion and Future Directions

This compound is a promising new STING agonist with a unique molecular glue mechanism of action. Its ability to potently activate the STING pathway and elicit anti-tumor immune responses in preclinical models highlights its therapeutic potential. The distinct binding site of this compound on the STING transmembrane domain offers a new avenue for the development of next-generation STING agonists. Furthermore, this compound may act synergistically with other STING activators, such as cGAMP, opening possibilities for combination therapies in immuno-oncology. Further research is warranted to explore the clinical utility of this compound and similar compounds in the treatment of cancer. As of late 2025, there is no publicly available information regarding this compound entering clinical trials.

References

NVS-STG2: A Technical Guide to a Novel STING Molecular Glue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA and cyclic dinucleotides. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, making it a prime target for therapeutic intervention in oncology and infectious diseases. This document provides an in-depth technical overview of NVS-STG2, a novel small molecule that functions as a molecular glue to activate human STING. Unlike canonical STING agonists that bind to the ligand-binding domain, this compound targets a pocket within the transmembrane domain (TMD) of STING. This unique mechanism of action involves stabilizing the interface between adjacent STING dimers, thereby promoting the high-order oligomerization required for downstream signaling. This guide will detail the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this promising therapeutic agent.

Mechanism of Action: A Molecular Glue for STING Oligomerization

This compound represents a distinct class of STING agonists that operate through a "molecular glue" mechanism.[1][2][3][4][5] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously uncharacterized pocket located between the transmembrane domains of neighboring STING dimers. This binding event effectively "glues" the STING dimers together, stabilizing a conformation that is conducive to the formation of higher-order oligomers. This oligomerization is a prerequisite for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to the transcription of type I interferons and other inflammatory genes.

The binding of this compound to the TMD is allosteric, meaning it does not compete with the endogenous ligand, cyclic GMP-AMP (cGAMP), which binds to the cytosolic ligand-binding domain (LBD). In fact, functional assays have shown that this compound can act synergistically with cGAMP to enhance STING activation. This unique allosteric activation mechanism presents a novel strategy for therapeutic modulation of the STING pathway.

Signaling Pathway

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cGAMP, which binds to the LBD of STING, inducing a conformational change that leads to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This platform then recruits and activates TBK1 and IRF3. This compound bypasses the need for cGAMP binding to the LBD by directly promoting the oligomerization step through its interaction with the TMD.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING Dimer cGAMP->STING_dimer binds LBD TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISGs Type I IFN & Inflammatory Genes pIRF3_dimer->ISGs translocates & activates transcription STING_oligomer STING Oligomer STING_dimer->STING_oligomer translocates & oligomerizes STING_oligomer->TBK1 recruits NVS_STG2 This compound NVS_STG2->STING_dimer binds TMD & promotes oligomerization

Caption: STING signaling pathway activation by cGAMP and this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeCell Line / SystemReadoutResultReference
ISRE Reporter AssayTHP1-Dual™ISRE-Luciferase ActivityAC50 = 5.2 µM
IRF3 PhosphorylationHEK293T (STING co-transfection)p-IRF3 LevelsInduced at 50 µM
STING OligomerizationPurified hSTING ProteinHigher-order oligomers (Native PAGE)Induced at 40 µM
STING Translocation/Aggregation293T cellsPunctate StructuresInduced at 50 µM
IFNβ ProductionHuman PBMCsIFNβ LevelsHigh levels induced at 50 µM
Differential Scanning FluorimetryHuman STING LBD (155-341)Thermal Shift (>10 °C)No significant shift observed
Table 2: In Vivo Antitumor Activity of this compound
Tumor ModelMouse StrainDosing RegimenOutcomeReference
MC38 Colon AdenocarcinomahSTING Knock-in C57BL/6800 µg, intratumoral, 3 times (days 11, 14, 18)Significant tumor growth inhibition; 4/9 mice tumor-free
B16-SIY MelanomahSTING Knock-in C57BL/6400 µg or 800 µg, intratumoral, single dose (day 8)Dose-dependent T-cell priming; increased plasma IFNγ

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

THP1-Dual™ ISRE-Luciferase Reporter Gene Assay

This assay quantifies the activation of the IRF pathway by measuring the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

THP1_Assay_Workflow cluster_workflow THP1-Dual™ ISRE-Luciferase Assay Workflow start Seed THP1-Dual™ cells in 96-well plate treat Treat cells with this compound (dose-response) start->treat incubate Incubate for 24 hours at 37°C treat->incubate supernatant Collect supernatant incubate->supernatant read Measure luciferase activity using a luminometer supernatant->read analyze Calculate AC50 value read->analyze

Caption: Workflow for the THP1-Dual™ ISRE-Luciferase Reporter Gene Assay.

Methodology:

  • Cell Culture: THP1-Dual™ cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin™ and Blasticidin).

  • Assay Procedure:

    • Cells are seeded into a 96-well plate at a density of 100,000 cells per well.

    • This compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.

    • The plate is incubated for 24 hours at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, the supernatant is collected.

    • Luciferase activity is measured using a commercially available luciferase assay system and a luminometer.

  • Data Analysis: The luminescence signal is normalized to the vehicle control, and the AC₅₀ (half-maximal activation concentration) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

STING-Dependent IRF3 Phosphorylation Assay in HEK293T Cells

This Western blot-based assay detects the phosphorylation of IRF3, a key downstream event in STING signaling.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum.

    • Cells are co-transfected with plasmids encoding human STING and a reporter construct (e.g., IFNβ-luciferase).

  • Treatment and Lysis:

    • 24 hours post-transfection, cells are treated with this compound (e.g., 50 µM) or a vehicle control for 16 hours.

    • Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Native PAGE Analysis of STING Oligomerization

This technique is used to visualize the formation of higher-order STING oligomers induced by this compound.

Methodology:

  • Protein Purification: Recombinant human STING protein is purified from a suitable expression system (e.g., insect or mammalian cells).

  • Oligomerization Reaction:

    • Purified STING protein is incubated with this compound (e.g., 40 µM) or a vehicle control in a suitable buffer for 16 hours at 4°C.

  • Native PAGE:

    • The samples are mixed with a non-denaturing loading dye.

    • The protein complexes are separated on a native polyacrylamide gel (e.g., a 4-16% gradient gel).

    • The gel is then stained with a protein stain (e.g., Coomassie Brilliant Blue) or transferred to a membrane for Western blotting using an anti-STING antibody to visualize the different oligomeric states.

STING Translocation/Aggregation Assay in 293T Cells

This fluorescence microscopy-based assay visualizes the redistribution of STING from the endoplasmic reticulum to perinuclear puncta upon activation.

Methodology:

  • Cell Culture and Transfection:

    • 293T cells are seeded on glass coverslips in a multi-well plate.

    • Cells are transfected with a plasmid encoding a fluorescently tagged STING protein (e.g., STING-GFP).

  • Treatment:

    • 24 hours post-transfection, cells are treated with this compound (e.g., 50 µM) or a vehicle control for 16 hours.

  • Immunofluorescence and Imaging:

    • Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and the nuclei are counterstained with DAPI.

    • The coverslips are mounted on microscope slides.

    • Images are acquired using a fluorescence microscope to observe the subcellular localization of STING-GFP. Activated STING will appear as bright, perinuclear punctate structures.

IFNβ Production Assay in Human PBMCs

This ELISA-based assay measures the secretion of IFNβ from primary human immune cells in response to STING activation.

Methodology:

  • PBMC Isolation:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Treatment:

    • PBMCs are seeded in a multi-well plate and treated with this compound (e.g., 50 µM), a positive control (e.g., cGAMP), or a vehicle control.

    • The cells are incubated for a specified period (e.g., 24 hours).

  • ELISA:

    • The cell culture supernatant is collected.

    • The concentration of IFNβ in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

Conclusion

This compound is a first-in-class small molecule that activates the STING pathway through a novel molecular glue mechanism. By targeting the transmembrane domain and promoting the high-order oligomerization of STING, this compound offers a unique and potent means of stimulating innate immunity. The data presented in this technical guide highlight its significant in vitro and in vivo activity, establishing it as a valuable tool for research and a promising candidate for the development of new immunotherapies. The detailed experimental protocols provided herein should enable researchers to further investigate the properties of this compound and other STING-modulating compounds.

References

Unveiling the Molecular Glue: A Technical Guide to the Structural Biology of the NVS-STG2 and STING Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional interactions between the novel small-molecule STING agonist, NVS-STG2, and the Stimulator of Interferon Genes (STING) protein. This compound represents a new class of STING activators, functioning as a "molecular glue" to induce potent anti-tumor immunity. This document details the structural basis of this unique mechanism, compiles key quantitative data, and provides comprehensive experimental protocols for the study of this interaction.

Executive Summary

The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a cascade of events that leads to the production of type I interferons and other pro-inflammatory cytokines. This pathway holds significant promise for cancer immunotherapy. This compound is a recently identified STING agonist that operates through a distinct mechanism of action. Unlike the natural ligand cGAMP, which binds to the ligand-binding domain (LBD) of STING, this compound targets a pocket within the transmembrane domain (TMD). Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds between adjacent STING dimers, effectively acting as a molecular glue to promote the higher-order oligomerization of STING, a crucial step for its activation.[1][2][3] This novel mechanism of action opens up new avenues for the development of potent and specific STING-targeting therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of this compound with human STING.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssaySource
AC505.2 µMTHP1-Dual™ISRE-Luc Reporter Assay[4]

Table 2: Structural Data for STING in Complex with this compound

PDB ID8FLM
Method Cryo-Electron Microscopy
Resolution 2.90 Å
Complex Components Human STING oligomer, cGAMP, this compound, C53
Key Structural Feature This compound binds to a pocket between the transmembrane domains of neighboring STING dimers.[2]
Source

Signaling Pathway and Mechanism of Action

This compound activates the STING pathway through a novel, allosteric mechanism. The following diagrams illustrate the canonical STING signaling pathway and the specific mechanism of this compound action.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING Dimer (Inactive) cGAMP->STING_dimer binds & activates STING_oligomer STING Oligomer (Active) STING_dimer->STING_oligomer translocates & oligomerizes TBK1 TBK1 STING_oligomer->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->STING_oligomer phosphorylates pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs induces transcription of

Caption: Canonical cGAS-STING Signaling Pathway.

NVS_STG2_Mechanism STING_dimer1 STING Dimer 1 STING_oligomer Higher-Order STING Oligomer STING_dimer1->STING_oligomer STING_dimer2 STING Dimer 2 STING_dimer2->STING_oligomer NVS_STG2 This compound NVS_STG2->STING_dimer1 binds to TMD interface NVS_STG2->STING_dimer2

Caption: Mechanism of this compound as a molecular glue for STING oligomerization.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of the this compound and STING interaction.

Human STING Protein Expression and Purification for Structural Studies

This protocol is adapted from methodologies used for the structural determination of STING complexes.

  • Construct: Full-length human STING (residues 1-379) is cloned into a mammalian expression vector, such as pEZT-BM, often with a C-terminal tag (e.g., T6SS secreted immunity protein 3) to aid in purification.

  • Expression: Recombinant baculovirus is generated and used to infect HEK293 GnTI⁻ cells for protein expression.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and protease inhibitors.

  • Solubilization: The membrane fraction is isolated by ultracentrifugation and solubilized in a buffer containing a mild detergent (e.g., lauryl maltose (B56501) neopentyl glycol - LMNG).

  • Affinity Chromatography: The solubilized protein is purified using affinity chromatography based on the tag (e.g., Tse3-sepharose for a Tsi3 tag).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to isolate homogenous STING dimers.

Cryo-Electron Microscopy (Cryo-EM) of the STING-NVS-STG2 Complex

The following protocol outlines the general steps for determining the cryo-EM structure of STING in complex with this compound.

CryoEM_Workflow A Sample Preparation: Purified STING + cGAMP + this compound B Vitrification: Plunge-freezing in liquid ethane A->B C Data Collection: Titan Krios TEM with K3 detector B->C D Image Processing C->D E 2D Classification D->E F Ab initio 3D Reconstruction E->F G 3D Classification & Refinement F->G H Model Building & Validation G->H

References

NVS-STG2: A Molecular Glue for STING Activation in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA and triggering powerful anti-pathogen and anti-tumor immune responses. NVS-STG2 is a novel small molecule STING agonist that functions as a "molecular glue," promoting the high-order oligomerization and activation of human STING. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, detailing its mechanism of action, the downstream signaling cascade, and key experimental data. It is intended to serve as a resource for researchers and drug development professionals working on STING-targeted therapeutics.

Introduction to STING and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular stress.[1] A central pathway in innate immunity is the cGAS-STING signaling cascade.[2] Cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage and cancer, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, a transmembrane adaptor protein located on the endoplasmic reticulum (ER).[3] This binding event initiates a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates the kinase TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines orchestrate a robust immune response involving the activation of various immune cells, including dendritic cells, natural killer cells, and T cells, to eliminate the source of the cytosolic DNA. Given its central role in orchestrating anti-tumor immunity, the STING pathway has emerged as a promising target for cancer immunotherapy.

This compound: A Novel STING Agonist

This compound is a potent and specific small molecule agonist of human STING. Unlike the natural ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, this compound has a unique mechanism of action.

Mechanism of Action: The "Molecular Glue" Concept

This compound functions as a molecular glue, binding to a pocket located between the transmembrane domains of adjacent STING dimers. This binding event stabilizes the interaction between STING dimers, promoting the formation of higher-order oligomers. This this compound-induced oligomerization mimics the conformational changes triggered by cGAMP binding, leading to the activation of the downstream signaling cascade. Cryo-electron microscopy studies have been instrumental in elucidating this unique binding mode.

The this compound-Induced STING Signaling Pathway

The activation of STING by this compound initiates a well-defined signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.

STING_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus NVS_STG2_ext This compound NVS_STG2_int This compound NVS_STG2_ext->NVS_STG2_int Cellular Uptake STING_dimer STING Dimer (Inactive) NVS_STG2_int->STING_dimer Binds to Transmembrane Domain STING_oligomer STING Oligomer (Active) STING_dimer->STING_oligomer Promotes Oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits pTBK1 p-TBK1 (Active) TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE Interferon-Stimulated Response Element (ISRE) pIRF3_dimer->ISRE Translocates & Binds to IFN_genes Type I Interferon Genes (e.g., IFN-β) ISRE->IFN_genes Activates Transcription mRNA mRNA IFN_genes->mRNA IFN_protein Type I Interferon (e.g., IFN-β) mRNA->IFN_protein Translation Immune_Response Innate & Adaptive Immune Responses IFN_protein->Immune_Response Secreted to activate

Caption: this compound induced STING signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound
AssayCell LineParameterValueReference(s)
ISRE-Luc Reporter Gene ExpressionTHP1-DualAC505.2 µM
IRF3 PhosphorylationHEK293TConcentration50 µM
STING Translocation/Aggregation293TConcentration50 µM
hSTING Higher-Order OligomerizationPurified hSTINGConcentration40 µM
IFNβ ProductionHuman PBMCsConcentration50 µM
Table 2: In Vivo Antitumor Efficacy of this compound
Tumor ModelMouse StrainDosing RegimenOutcomeReference(s)
MC38hSTING gene knock-in800 µg; intratumoral injection; 3 times (days 11, 14, and 18)Significant slowing of tumor growth; no tumor growth in 4/9 mice
B16-SIYhSTING gene knock-in400 µg, 800 µg; intratumoral injection; 1 time (day 8)Dose-dependent induction of T cell priming; significant increase in plasma IFNγ

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

THP1-Dual™ ISRE-Luciferase Reporter Assay

This assay is used to quantify the activation of the IRF pathway, a downstream effector of STING signaling.

THP1_Assay_Workflow Start Start Seed_Cells Seed THP1-Dual™ cells (e.g., 180,000 cells/well) in a 96-well plate. Start->Seed_Cells Add_Compound Add serial dilutions of this compound or control compounds. Seed_Cells->Add_Compound Incubate Incubate for 24 hours at 37°C, 5% CO2. Add_Compound->Incubate Collect_Supernatant Collect supernatant. Incubate->Collect_Supernatant Add_Luciferase_Reagent Add QUANTI-Luc™ reagent. Collect_Supernatant->Add_Luciferase_Reagent Measure_Luminescence Measure luminescence (e.g., using a luminometer). Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Analyze data to determine AC50. Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the THP1-Dual™ ISRE-Luciferase Reporter Assay.

Protocol:

  • Cell Culture: Culture THP1-Dual™ cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin® and Blasticidin).

  • Cell Seeding: Seed THP1-Dual™ cells at a density of approximately 180,000 cells per well in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) or control compounds to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Transfer 20 µl of cell culture supernatant to a white 96-well plate.

    • Add 50 µl of QUANTI-Luc™ reagent (InvivoGen) to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the half-maximal activity concentration (AC50) from the dose-response curve.

IRF3 Phosphorylation Western Blot

This assay is used to directly assess the activation of IRF3, a key downstream kinase in the STING pathway.

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Transfect cells with a STING-expressing plasmid.

    • Treat the cells with this compound (e.g., 50 µM) for 16 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Antitumor Efficacy in MC38 Syngeneic Mouse Model

This model is used to evaluate the anti-tumor activity of this compound in an immunocompetent mouse model.

MC38_Model_Workflow Start Start Implant_Tumor Subcutaneously implant MC38 tumor cells into the flank of hSTING knock-in mice. Start->Implant_Tumor Tumor_Growth Allow tumors to grow to a palpable size. Implant_Tumor->Tumor_Growth Administer_Drug Administer this compound (e.g., 800 µg) or vehicle intratumorally. Tumor_Growth->Administer_Drug Monitor_Tumor Monitor tumor growth by caliper measurements. Administer_Drug->Monitor_Tumor Analyze_Data Analyze tumor growth curves and survival data. Monitor_Tumor->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MC38 Syngeneic Mouse Tumor Model.

Protocol:

  • Animal Model: Use human STING knock-in mice to accurately assess the activity of the human-specific STING agonist this compound.

  • Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^6 MC38 colon adenocarcinoma cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Drug Administration: When tumors reach a predetermined size (e.g., 50-100 mm³), administer this compound or vehicle control via intratumoral injection. A typical dosing regimen is 800 µg per mouse, administered three times on days 11, 14, and 18 post-tumor implantation.

  • Efficacy Evaluation: Continue to monitor tumor growth and animal survival. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).

Conclusion

This compound represents a novel class of STING agonists with a unique "molecular glue" mechanism of action. By promoting the oligomerization of STING through binding to its transmembrane domain, this compound potently activates the innate immune system, leading to robust anti-tumor responses in preclinical models. The data and protocols presented in this guide provide a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other STING-targeting agents in the fields of oncology and infectious diseases.

References

Unraveling the Allosteric Activation of STING by NVS-STG2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric activation of the Stimulator of Interferon Genes (STING) by the novel small molecule agonist, NVS-STG2. We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Core Concept: this compound as a Molecular Glue

This compound represents a new class of STING agonists that functions as a "molecular glue". Unlike the endogenous ligand cGAMP, which binds to the cytosolic ligand-binding domain of STING, this compound targets a distinct pocket. Cryo-electron microscopy has revealed that this compound binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding event stabilizes the interaction between STING dimers, promoting the formation of high-order oligomers. This oligomerization is a critical conformational change required for the activation of STING and the subsequent downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

In Vitro Activity of this compound
Assay
ISRE-Luciferase Reporter Gene Assay
IFNβ Production
In Vivo Antitumor Activity of this compound
Tumor Model
MC38 Colon Carcinoma

NVS-STG2: A Technical Guide to its Impact on Interferon Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVS-STG2 is a novel, synthetic small molecule that acts as a "molecular glue" to activate the stimulator of interferon genes (STING) pathway. This activation triggers a potent innate immune response characterized by the robust expression of type I interferons and a broad array of interferon-stimulated genes (ISGs). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on interferon gene expression, and detailed protocols for key experimental assays. The information presented is intended to support further research and development of STING agonists for therapeutic applications, particularly in the field of immuno-oncology.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING orchestrates a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These, in turn, induce the expression of a multitude of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate adaptive immunity.

This compound has emerged as a significant research tool and potential therapeutic agent due to its unique mechanism of STING activation. Unlike the natural ligand cGAMP, which binds to the ligand-binding domain of STING, this compound acts as a molecular glue, binding to a pocket between the transmembrane domains of adjacent STING dimers. This interaction promotes the higher-order oligomerization of STING, a crucial step for its activation and downstream signaling.[1]

This guide will explore the downstream consequences of this compound-mediated STING activation, with a specific focus on the resulting changes in the interferon gene expression landscape.

Mechanism of Action: The this compound Signaling Pathway

This compound initiates a signaling cascade that leads to the transcription of interferon genes. The key steps are outlined below and visualized in the following diagram.

NVS_STG2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING_dimer STING Dimer (Inactive) This compound->STING_dimer Binds to TMD STING_oligomer STING Oligomer (Active) STING_dimer->STING_oligomer Promotes Oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits & Activates pTBK1 p-TBK1 (Active) TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Active) IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE Translocates & Binds IFN_genes Interferon Gene Transcription ISRE->IFN_genes

This compound signaling pathway leading to interferon gene transcription.

Quantitative Effects on Interferon Gene Expression

The activation of the STING pathway by this compound leads to a significant upregulation of interferon-stimulated genes (ISGs). The following tables summarize the quantitative data from key experiments.

Table 1: Activation of ISRE Reporter Gene Expression in THP1-Dual™ Cells
TreatmentConcentrationFold Induction (vs. control)AC50
This compound50 µMStrong Induction5.2 µM

Data is qualitative ("Strong Induction") as the precise fold-change value was not available in the sourced documents. The AC50 value indicates the concentration at which this compound induces half-maximal activation of the ISRE reporter.[1]

Table 2: Induction of IRF3 Phosphorylation
Cell LineTreatmentConcentrationOutcome
HEK293TThis compound50 µMSTING-dependent IRF3 phosphorylation

This experiment confirms the activation of a key downstream transcription factor in the STING pathway.[1]

Table 3: Induction of IFN-β Production in Human PBMCs
TreatmentConcentrationIFN-β Production Level
This compound50 µMHigh levels, comparable to cGAMP

This result demonstrates the potent ability of this compound to induce the production of a key type I interferon in primary human immune cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant research articles.

ISRE Luciferase Reporter Assay in THP1-Dual™ Cells

This assay quantifies the activation of the interferon-stimulated response element (ISRE) promoter, a direct target of the transcription factors activated by the STING pathway.

ISRE_Assay_Workflow Seed_Cells Seed THP1-Dual™ cells in a 96-well plate Treat_Cells Treat cells with this compound or control Seed_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence

Workflow for the ISRE Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed THP1-Dual™ cells (InvivoGen) in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Cell Lysis: Lyse the cells using a suitable luciferase assay lysis buffer (e.g., from a commercial kit like Promega's Dual-Glo® Luciferase Assay System).

  • Substrate Addition: Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the activity of the ISRE promoter.

IRF3 Phosphorylation Western Blot

This protocol detects the phosphorylated, active form of IRF3, a key transcription factor downstream of STING.

Protocol:

  • Cell Culture and Treatment: Culture HEK293T cells and transfect with a STING-expressing plasmid. Treat the cells with 50 µM this compound or a control for 16 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 (Ser396)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IFN-β Production Measurement in Human PBMCs

This protocol quantifies the amount of IFN-β secreted by human peripheral blood mononuclear cells (PBMCs) in response to this compound.

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well and treat with 50 µM this compound or a control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IFN-β in the supernatant using a commercial Human IFN-β ELISA kit, following the manufacturer's instructions.

Conclusion

This compound represents a powerful tool for activating the STING pathway and inducing a robust interferon response. Its unique "molecular glue" mechanism of action provides a novel approach to STING agonism. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to understand and harness the therapeutic potential of this compound and the broader field of STING-targeted immunotherapies. Further investigation into the full spectrum of ISGs induced by this compound through techniques like RNA sequencing will provide a more complete picture of its immunomodulatory effects and aid in the development of next-generation STING agonists.

References

Methodological & Application

Application Notes and Protocols for NVS-STG2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-STG2 is a novel, potent small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] It functions as a "molecular glue," inducing the higher-order oligomerization of human STING by binding to a pocket between the transmembrane domains of adjacent STING dimers.[3][4][5] This unique allosteric mechanism of action leads to the robust activation of downstream signaling pathways, culminating in the production of type I interferons and other pro-inflammatory cytokines. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe the STING pathway and assess its potential as a therapeutic agent.

Mechanism of Action

STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. This compound mimics this activation by stabilizing the interaction between STING dimers, thereby promoting the formation of higher-order oligomers necessary for downstream signaling.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus NVS_STG2 This compound STING_dimer STING Dimer (ER) NVS_STG2->STING_dimer Binds to TM domain STING_oligomer STING Oligomerization STING_dimer->STING_oligomer Promotes TBK1 TBK1 STING_oligomer->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerization IFN Type I Interferon Gene Expression pIRF3->IFN Induces

Caption: this compound signaling pathway.

Data Presentation

In Vitro Activity of this compound
Cell LineAssay TypeParameterValueReference
THP1-DualISRE-Luc ReporterAC505.2 µM
HEK293TSTING-dependent IRF3 PhosphorylationEffective Concentration50 µM
293TSTING Translocation/AggregationEffective Concentration50 µM
Human PBMCsIFNβ ProductionEffective Concentration50 µM

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: this compound is soluble up to 100 mM in DMSO.

  • Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 1: ISRE-Luciferase Reporter Assay in THP1-Dual™ Cells

This protocol is designed to quantify the activation of the IRF3 pathway downstream of STING activation.

Materials:

  • THP1-Dual™ Cells (InvivoGen)

  • This compound

  • DMSO (Cell culture grade)

  • Complete growth medium (e.g., RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)

  • QUANTI-Luc™ (InvivoGen)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Plate THP1-Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well white opaque plate in 180 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10X stock solution of this compound in complete growth medium. Perform serial dilutions to generate a dose-response curve (e.g., starting from a final concentration of 50 µM).

    • Add 20 µL of the 10X this compound solution or vehicle control (DMSO) to the respective wells.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Prepare QUANTI-Luc™ reagent according to the manufacturer's instructions.

    • Add 20 µL of the cell supernatant to a new 96-well white opaque plate.

    • Add 50 µL of QUANTI-Luc™ reagent to each well.

    • Measure luminescence using a luminometer.

Protocol 2: IRF3 Phosphorylation Assay by Western Blot

This protocol assesses the direct activation of STING's downstream signaling partner, IRF3.

Materials:

  • HEK293T cells

  • This compound

  • DMSO

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser386), anti-IRF3, anti-STING, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Treat cells with 50 µM this compound or DMSO vehicle control for 16 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prepare_cells Prepare Cell Culture (e.g., THP1-Dual, HEK293T) start->prepare_cells prepare_nvs Prepare this compound Stock (in DMSO) start->prepare_nvs seed_cells Seed Cells in Plate prepare_cells->seed_cells treat_cells Treat Cells with this compound (Dose-Response) prepare_nvs->treat_cells seed_cells->treat_cells incubate Incubate (16-24h) treat_cells->incubate reporter_assay Reporter Assay (e.g., Luciferase) incubate->reporter_assay western_blot Western Blot (e.g., p-IRF3) incubate->western_blot data_analysis Data Analysis reporter_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

Troubleshooting

IssuePossible CauseSolution
No or low signal in reporter assayCell viability issuesCheck cell health and density. Ensure proper handling and culture conditions.
Inactive this compoundVerify the integrity of the compound. Prepare fresh stock solutions.
Low STING expressionUse a cell line with known endogenous STING expression or transfect cells with a STING expression plasmid.
High background in Western blotNon-specific antibody bindingOptimize antibody concentrations and blocking conditions.
Insufficient washingIncrease the number and duration of washes.
Inconsistent resultsPipetting errorsUse calibrated pipettes and ensure accurate dilutions.
Cell passage numberUse cells within a consistent and low passage number range.

Conclusion

This compound is a valuable tool for studying the STING signaling pathway due to its unique mechanism of action. The protocols outlined above provide a framework for investigating its effects in various cell-based assays. Researchers can adapt these methods to their specific experimental needs to further elucidate the role of STING in immunity and disease.

References

Application Notes and Protocols for NVS-STG2 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-STG2 is a potent and allosteric small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It functions as a "molecular glue," binding to the transmembrane domain (TMD) interface of STING dimers.[1] This binding event promotes the higher-order oligomerization of STING, leading to its activation and the subsequent induction of a robust type I interferon response and other pro-inflammatory cytokines.[2][3][4] This potent immune activation makes this compound a compelling agent for investigation in cancer immunotherapy, particularly for its ability to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. These application notes provide detailed information and protocols for the use of this compound in in vivo mouse models of cancer.

Mechanism of Action

This compound acts as a molecular glue that stabilizes the interaction between adjacent STING dimers within the endoplasmic reticulum membrane. Unlike the natural STING agonist cGAMP, which binds to the ligand-binding domain, this compound targets a pocket between the transmembrane domains. This unique binding mechanism induces a conformational change in STING, leading to its oligomerization and activation. Activated STING then translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other inflammatory genes.

Signaling Pathway of this compound-mediated STING Activation

STING_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus STING_dimer STING Dimer Oligomer STING Oligomer STING_dimer->Oligomer Promotes oligomerization NVS_STG2 This compound NVS_STG2->STING_dimer Binds to TMD interface TBK1 TBK1 Oligomer->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription Induces

Caption: this compound acts as a molecular glue to induce STING oligomerization and downstream signaling.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and anti-tumor effects of this compound in various mouse tumor models.

Table 1: this compound Dosage and Administration in Mouse Tumor Models

Tumor ModelMouse StrainCompoundDose per AnimalRoute of AdministrationDosing Schedule
MC38 Colon AdenocarcinomahSTING Knock-in C57BL/6This compound800 µgIntratumoral3 injections on days 11, 14, and 18 post-tumor implantation
B16-SIY MelanomahSTING Knock-in C57BL/6This compound400 µg, 800 µgIntratumoralSingle injection on day 8 post-tumor implantation

Table 2: In Vivo Efficacy of this compound in Mouse Tumor Models

Tumor ModelMouse StrainDose per AnimalKey Findings
MC38 Colon AdenocarcinomahSTING Knock-in C57BL/6800 µgSignificantly slowed tumor growth. Resulted in no significant tumor growth in 4 out of 9 mice during a 33-day experimental period.
B16-SIY MelanomahSTING Knock-in C57BL/6400 µg, 800 µgInduced a significant, dose-dependent T cell priming response. Led to a significant increase in plasma IFNγ levels 6 hours after dosing.

Experimental Protocols

Materials and Reagents:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% sodium chloride)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol 1: Preparation of this compound Dosing Solution for Intratumoral Injection

This protocol is based on a common formulation for poorly soluble compounds for in vivo use and should be optimized for your specific experimental needs.

  • Prepare a Stock Solution in DMSO:

    • This compound is soluble in DMSO up to 86 mg/mL. To prepare a stock solution, aseptically weigh the desired amount of this compound powder and dissolve it in sterile DMSO to achieve a high concentration (e.g., 20-40 mg/mL).

    • Ensure complete dissolution by gentle vortexing or sonication. The resulting solution should be clear.

  • Prepare the Vehicle Mixture:

    • In a sterile tube, prepare the vehicle mixture. A commonly used vehicle for STING agonists consists of PEG300, Tween-80, and saline. A suggested ratio is 40% PEG300, 5% Tween-80, and 55% saline.

    • For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 550 µL of sterile saline.

  • Prepare the Final Dosing Solution:

    • The final concentration of DMSO in the dosing solution should be kept low (ideally ≤ 5%) to minimize toxicity.

    • To prepare a dosing solution for a target dose (e.g., 800 µg in a 50 µL injection volume), calculate the required concentration (800 µg / 50 µL = 16 mg/mL).

    • Carefully add the appropriate volume of the this compound stock solution in DMSO to the vehicle mixture. For instance, to prepare 1 mL of a 16 mg/mL dosing solution from a 40 mg/mL stock, you would add 400 µL of the stock to 600 µL of the vehicle.

    • Mix thoroughly by gentle inversion or vortexing until a clear, homogeneous solution is obtained.

    • It is recommended to prepare the final dosing solution fresh on the day of injection.

Protocol 2: In Vivo Administration of this compound in a Syngeneic Mouse Tumor Model

  • Animal Models:

    • Studies have utilized female C57BL/6 wild-type and humanized STING (hSTING) knock-in mice, typically 10-12 weeks old and weighing 20-25 g.

    • Tumor cells (e.g., MC38 or B16-SIY) are implanted subcutaneously according to standard protocols.

  • Tumor Growth Monitoring:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Intratumoral Administration:

    • When tumors reach the desired size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Using an insulin (B600854) syringe, carefully inject the prepared this compound dosing solution (or vehicle control) directly into the center of the tumor. The injection volume is typically 50-100 µL.

    • Follow the dosing schedule as outlined in your experimental design (e.g., single dose or multiple doses over several days).

  • Efficacy and Pharmacodynamic Readouts:

    • Continue to monitor tumor growth and animal well-being throughout the study.

    • At specified time points, blood samples can be collected to measure systemic cytokine levels (e.g., IFNγ).

    • At the end of the study, tumors and other tissues can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or gene expression analysis.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization solution_prep Prepare this compound Dosing Solution randomization->solution_prep injection Intratumoral Injection solution_prep->injection continued_monitoring Continued Tumor and Health Monitoring injection->continued_monitoring blood_collection Blood Collection (Cytokines) continued_monitoring->blood_collection tumor_harvest Tumor Harvest continued_monitoring->tumor_harvest data_analysis Data Analysis blood_collection->data_analysis tumor_harvest->data_analysis

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse tumor model.

Disclaimer: These protocols and application notes are intended for research use only by qualified individuals. The provided information is based on currently available literature and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents and performing animal experiments.

References

Application Notes and Protocols for Studying STING-Dependent Signaling Using NVS-STG2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This pathway plays a crucial role in antitumor immunity, making it an attractive target for cancer immunotherapy. NVS-STG2 is a novel small-molecule STING agonist that functions as a molecular glue.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to investigate STING-dependent signaling in various experimental settings.

Mechanism of Action

This compound activates human STING through a unique mechanism. Unlike the natural ligand cGAMP which binds to the cytosolic ligand-binding domain, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers.[1][4] This binding acts as a "molecular glue," stabilizing the dimer-dimer interface and promoting the formation of higher-order STING oligomers. This oligomerization is a critical step for STING activation, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.

STING_Pathway cluster_nucleus Nucleus ISRE ISRE IFN_genes Type I IFN Genes ISRE->IFN_genes Induces Transcription NVS_STG2 NVS_STG2 STING_dimer STING_dimer NVS_STG2->STING_dimer Binds to TM domain STING_oligomer STING_oligomer STING_dimer->STING_oligomer Oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits pTBK1 pTBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3_dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer->ISRE Translocates & Binds

Caption: THP1-Dual™ reporter assay workflow.

IRF3 Phosphorylation by Western Blot

This protocol details the detection of IRF3 phosphorylation in HEK293T cells following treatment with this compound.

Materials:

  • HEK293T cells

  • DMEM (with 10% FBS, Pen-Strep)

  • Plasmid encoding human STING

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IRF3 (Ser386), anti-IRF3, anti-STING, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 6-well plate.

    • Transfect the cells with a STING-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 50 µM) for 16 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in 100-200 µL of lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

Logical Relationship Diagram

Western_Blot_Logic NVS_STG2 This compound Treatment STING_Activation STING Activation NVS_STG2->STING_Activation TBK1_Activation TBK1 Activation STING_Activation->TBK1_Activation IRF3_Phosphorylation IRF3 Phosphorylation TBK1_Activation->IRF3_Phosphorylation Western_Blot Western Blot Detection (p-IRF3) IRF3_Phosphorylation->Western_Blot is detected by

Caption: Logic of IRF3 phosphorylation detection.

In Vivo Antitumor Efficacy in a Murine Tumor Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound in a syngeneic mouse tumor model.

Materials:

  • hSTING knock-in mice (e.g., C57BL/6 background)

  • Tumor cells (e.g., MC38 colon adenocarcinoma)

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers

  • Syringes and needles for tumor implantation and drug administration

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 MC38 cells) into the flank of the mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound via intratumoral injection. A sample dosing regimen could be 800 µg per mouse, administered three times on days 11, 14, and 18 post-tumor implantation.

    • The control group should receive vehicle injections following the same schedule.

  • Endpoint:

    • Continue to monitor tumor growth and body weight.

    • The experiment can be terminated when tumors in the control group reach a predetermined size, or at a set time point.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry for immune cell infiltration).

Experimental Workflow Diagram

InVivo_Workflow A Implant tumor cells subcutaneously B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer this compound (intratumoral) C->D E Continue monitoring tumor volume & body weight D->E F Endpoint analysis (tumor weight, flow cytometry) E->F

References

NVS-STG2: A Potent Allosteric Agonist for Inducing IRF3 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-STG2 is a novel, potent, and allosteric small molecule agonist of the human Stimulator of Interferon Genes (STING) protein.[1][2][3] As a critical component of the innate immune system, the cGAS-STING pathway plays a pivotal role in detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, thereby triggering a cascade of immune responses.[4][5] this compound functions as a "molecular glue," binding to a pocket between the transmembrane domains of adjacent STING dimers. This binding induces the high-order oligomerization of STING, a crucial step for its activation and the subsequent recruitment and phosphorylation of Interferon Regulatory Factor 3 (IRF3) by TANK-binding kinase 1 (TBK1). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other pro-inflammatory genes. These application notes provide detailed protocols for utilizing this compound to induce and assess IRF3 phosphorylation, a key downstream indicator of STING pathway activation.

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection or cellular stress. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering a conformational change that leads to its oligomerization and translocation. This activated STING platform recruits and activates TBK1, which in turn phosphorylates IRF3. This compound bypasses the need for cGAMP and directly induces STING oligomerization and activation.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (Dimer) cGAMP->STING_dimer binds & activates NVS_STG2 This compound NVS_STG2->STING_dimer binds & induces oligomerization IRF3 IRF3 pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerization IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription TBK1 TBK1 TBK1->IRF3 phosphorylates STING_oligo STING (Oligomer) STING_dimer->STING_oligo oligomerization STING_oligo->TBK1 recruits & activates

Figure 1: cGAS-STING signaling pathway and the action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in inducing STING-dependent signaling.

Cell LineAssayParameterValueReference
THP1-Dual™ISRE-Luciferase ReporterAC₅₀5.2 µM
HEK293TIRF3 PhosphorylationEffective Concentration50 µM (16 h)
THP-1IRF3 Phosphorylation-Strong induction
Human PBMCsIFN-β ProductionEffective Concentration50 µM

Table 1: In vitro activity of this compound.

Experimental Protocols

Protocol 1: this compound-Induced IRF3 Phosphorylation Assay in HEK293T Cells

This protocol describes the methodology for treating HEK293T cells with this compound and subsequently detecting IRF3 phosphorylation by Western blotting.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • This compound Treatment:

    • Prepare working solutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Treat cells with the desired concentrations of this compound (e.g., a dose-response from 1 µM to 50 µM). Include a vehicle control (DMSO only).

    • Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours). A 16-hour incubation with 50 µM this compound has been shown to be effective.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C. A loading control like β-actin should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

IRF3_Phosphorylation_Workflow start Start seed_cells Seed HEK293T Cells start->seed_cells treat_cells Treat with this compound (and vehicle control) seed_cells->treat_cells incubate Incubate (e.g., 16 hours) treat_cells->incubate cell_lysis Cell Lysis and Protein Extraction incubate->cell_lysis quantify Protein Quantification (BCA Assay) cell_lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-IRF3, IRF3, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Figure 2: Experimental workflow for IRF3 phosphorylation assay.

Expected Results

A successful experiment will show a dose- and time-dependent increase in the phosphorylation of IRF3 at Serine 396 in this compound-treated cells compared to the vehicle control. The total IRF3 levels should remain relatively constant across all conditions, and the loading control should be consistent.

Troubleshooting

  • No or weak p-IRF3 signal:

    • Confirm the activity of this compound.

    • Optimize the concentration and incubation time.

    • Ensure the use of fresh phosphatase inhibitors in the lysis buffer.

    • Check the integrity and specificity of the primary antibody.

  • High background:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions (e.g., duration, blocking agent).

    • Titrate the primary and secondary antibody concentrations.

This compound is a valuable tool for researchers studying the cGAS-STING pathway and its role in innate immunity. Its ability to potently and directly activate STING allows for the specific investigation of downstream signaling events, such as IRF3 phosphorylation. The protocols and data presented here provide a comprehensive guide for the application of this compound in this context, facilitating further research into STING-mediated immune responses and the development of novel immunomodulatory therapies.

References

Application Notes and Protocols for NVS-STG2 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of NVS-STG2, a novel STING (Stimulator of Interferon Genes) agonist, in preclinical animal studies. This compound acts as a molecular glue, promoting the high-order oligomerization and activation of human STING, leading to potent anti-tumor immune responses.[1][2][3][4][5] This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on available research data.

Mechanism of Action

This compound represents a new class of STING agonists with a unique mechanism of action. Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers. This binding acts as a "molecular glue," stabilizing the interaction between STING dimers and promoting their assembly into higher-order oligomers. This oligomerization is a critical step in STING activation, leading to the recruitment and activation of TBK1, which in turn phosphorylates IRF3. Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust innate immune response that bridges to adaptive anti-tumor immunity. Cryo-electron microscopy (cryo-EM) structures have elucidated the precise binding mode of this compound, confirming its role in inducing STING oligomerization.

Signaling Pathway of this compound-mediated STING Activation

STING_Pathway cluster_cytosol Cytosol STING_dimer1 STING Dimer 1 Oligomerization Higher-Order Oligomerization STING_dimer1->Oligomerization STING_dimer2 STING Dimer 2 STING_dimer2->Oligomerization NVS_STG2 This compound NVS_STG2->STING_dimer1 NVS_STG2->STING_dimer2 TBK1_recruitment TBK1 Recruitment and Activation Oligomerization->TBK1_recruitment IRF3_phosphorylation IRF3 Phosphorylation TBK1_recruitment->IRF3_phosphorylation IRF3_dimerization IRF3 Dimerization IRF3_phosphorylation->IRF3_dimerization Nuclear_translocation Nuclear Translocation IRF3_dimerization->Nuclear_translocation Gene_expression Type I IFN & Cytokine Expression Nuclear_translocation->Gene_expression

Caption: this compound molecular glue mechanism for STING activation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in syngeneic mouse tumor models. These studies utilized humanized STING (hSTING) knock-in mice due to the human-specific activity of this compound.

Table 1: In Vivo Anti-Tumor Efficacy of Intratumoral this compound

Animal ModelTreatment GroupDose (µg)Dosing ScheduleTumor Growth InhibitionComplete Response RateReference
MC38 Colon CarcinomaVehicle-Days 11, 14, 18-0/9
MC38 Colon CarcinomaThis compound800Days 11, 14, 18Significant slowing of tumor growth4/9
B16-SIY MelanomaVehicle-Day 8 (single dose)-Not Reported
B16-SIY MelanomaThis compound400Day 8 (single dose)Dose-dependentNot Reported
B16-SIY MelanomaThis compound800Day 8 (single dose)Dose-dependent and significantNot Reported

Table 2: Pharmacodynamic Effects of Intratumoral this compound in B16-SIY Model

Treatment GroupDose (µg)Time PointParameterResultReference
Vehicle-6 hours post-dosePlasma IFNγBaseline
This compound4006 hours post-dosePlasma IFNγSignificant Increase (p=0.0008)
This compound8006 hours post-dosePlasma IFNγSignificant Increase (p<0.0001)
Vehicle-6 days post-treatmentAnti-SIY T-cell ResponseBaseline
This compound8006 days post-treatmentAnti-SIY T-cell ResponseSignificant Induction (p=0.0009)

Experimental Protocols

Preparation and Formulation of this compound for In Vivo Administration

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl) or corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol for a Clear Solution Formulation:

  • Prepare a stock solution of this compound in DMSO. This compound is soluble up to 100 mM in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of sterile DMSO.

  • To prepare a 1 mL final working solution at a concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

  • Vortex the mixture until it is a clear and homogenous solution.

  • Add 50 µL of Tween-80 to the mixture and vortex again until clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex thoroughly to ensure a homogenous solution. This formulation should be used immediately for optimal results.

Protocol for a Suspension in Corn Oil:

  • Prepare a stock solution of this compound in DMSO (e.g., 21 mg/mL).

  • For a 1 mL final working solution, add 50 µL of the 21 mg/mL DMSO stock solution to 950 µL of sterile corn oil.

  • Vortex the mixture vigorously to create a uniform suspension. This formulation should also be used immediately.

Intratumoral Injection Procedure in Mice

Materials:

  • hSTING knock-in mice bearing subcutaneous MC38 or B16-SIY tumors

  • Prepared this compound formulation

  • 1 mL syringes with 27-30 G needles

  • Anesthesia (e.g., isoflurane)

  • 70% ethanol

  • Digital calipers

  • Scale for body weight measurement

Protocol:

  • Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic agent.

  • Record the body weight of the mouse.

  • Measure the tumor dimensions (length and width) using digital calipers. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

  • Clean the skin over the tumor with 70% ethanol.

  • Draw the prepared this compound formulation into a 1 mL syringe fitted with a 27-30 G needle.

  • Gently insert the needle into the center of the tumor mass. The injection volume should be adjusted based on the tumor size, a common practice is to inject a volume equal to the tumor volume or a fixed volume (e.g., 50-100 µL).

  • Slowly inject the solution into the tumor. Resistance may be felt, indicating intratumoral delivery.

  • Slowly withdraw the needle to minimize leakage of the injectate.

  • Return the mouse to its cage and monitor until it has fully recovered from anesthesia.

  • Repeat the treatment according to the established dosing schedule (e.g., every 3-4 days for a total of 3 doses for the MC38 model).

Tumor Volume Measurement and Animal Monitoring

Protocol:

  • Tumor measurements and body weight should be recorded 2-3 times per week.

  • Use digital calipers to measure the longest diameter (length) and the perpendicular diameter (width) of the tumor.

  • Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), changes in behavior, or skin ulceration at the tumor site.

  • Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines (e.g., 2000 mm³) or if they show signs of significant distress.

Analysis of Immune Responses

Protocol for Cytokine Analysis:

  • At specified time points after this compound administration (e.g., 6 hours for acute responses), collect blood from the mice via an appropriate method (e.g., tail vein, cardiac puncture).

  • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Tumors and draining lymph nodes can also be harvested, homogenized, and the supernatants collected for local cytokine analysis.

  • Measure cytokine levels (e.g., IFNγ, IFNβ, CXCL10, CCL5) using a multiplex immunoassay (e.g., Luminex) or ELISA kits according to the manufacturer's instructions.

Visualization of Experimental Workflow

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Tumor_Inoculation Tumor Cell Inoculation (e.g., MC38, B16-SIY) in hSTING knock-in mice Tumor_Growth Allow Tumors to Grow to Palpable Size (e.g., 50-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment Intratumoral Administration of this compound or Vehicle (as per dosing schedule) Randomization->Treatment Monitoring Monitor Tumor Growth (caliper measurements) and Body Weight (2-3x/week) Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Immune Profiling (Cytokines, T-cells) Monitoring->Endpoint

Caption: General workflow for an this compound in vivo efficacy study.

References

NVS-STG2: A Novel Tool for Investigating the Role of STING in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon and pro-inflammatory cytokine response.[1] While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA has been implicated in the pathogenesis of a variety of autoimmune and autoinflammatory diseases, including Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), and STING-associated vasculopathy with onset in infancy (SAVI).[2] NVS-STG2 is a novel, potent, and specific allosteric agonist of human STING.[3] It functions as a "molecular glue," binding to a pocket between the transmembrane domains of adjacent STING dimers, thereby inducing high-order oligomerization and robust activation of the downstream signaling cascade. This unique mechanism of action makes this compound a valuable research tool for elucidating the complex role of STING signaling in the context of autoimmune diseases.

These application notes provide an overview of how this compound can be utilized to model and study autoimmune phenomena both in vitro and in vivo. The included protocols are based on established methodologies for other STING agonists and can be adapted for use with this compound.

Key Applications

  • Modeling STING-driven pathology in vitro: this compound can be used to stimulate primary immune cells (e.g., PBMCs) or immune cell lines (e.g., THP-1) to study the downstream consequences of STING activation, such as cytokine production, gene expression changes, and cell death pathways relevant to autoimmunity.

  • Inducing and exacerbating autoimmune models in vivo: Systemic or localized administration of this compound can be employed to investigate the contribution of STING activation to the initiation and progression of autoimmune disease in preclinical models.

  • Screening for novel therapeutic inhibitors: In combination with in vitro or in vivo models of STING-driven inflammation, this compound can serve as a tool to screen and validate potential inhibitors of the STING pathway for the treatment of autoimmune disorders.

Data Presentation

Table 1: In Vitro Cytokine and Gene Expression Profile Following STING Activation

This table summarizes the expected quantitative changes in key inflammatory mediators following stimulation of human and murine immune cells with STING agonists. Data is extrapolated from studies using various STING agonists and from genetic models of STING hyperactivation.

Cell TypeAgonist/ModelAnalyteFold Change/ConcentrationReference
Human PBMCsThis compound (50 µM)IFN-βHigh levels, comparable to cGAMP
Human THP-1 cellsThis compound (50 µM)ISRE-Luc ReporterStrong induction (AC50=5.2 µM)
Murine BMDMsdiABZIIFN-β, CXCL10, TNF-α, IL-6Significant upregulation
Murine BMDMsDMXAA (75 µM)Ifnb, Ifna4, Ccl5, Cxcl10Significant upregulation
SAVI Mouse Model (N153S) Splenocytes-RANTES, MCP-1, MIP-1bElevated levels
SAVI Mouse Model (N153S) Serum-TNF, IL-17A, IL-13, G-CSF, MIP-1α, MIP-1β, MCP-1, IL-102-23 fold increase
TREX1-/- Mouse Serum-Anti-dsDNA antibodySignificantly increased
Table 2: In Vivo Administration of STING Agonists in Disease Models

This table provides a summary of dosages and administration routes for STING agonists used in various in vivo models. These can be used as a starting point for designing experiments with this compound.

Animal ModelAgonistDosageAdministration RouteKey OutcomeReference
C57BL/6 MicediABZI2.5 mg/kgSubcutaneousSecretion of IFN-β, IL-6, TNF, and CXCL1
C57BL/6 Micec-di-GMP100 µ g/mouse IntraperitonealDelayed EAE onset
K18-hACE2 Mice (SARS-CoV-2)diABZI3 µ g/mouse IntranasalDecreased viral replication and lung inflammation
C57BL/6 Mice (EAE)cGAMP MPs5 µg cGAMPIntramuscularProtection from EAE
hSTING Knock-in Mice (Tumor)This compound400 µg, 800 µgIntratumoralT cell priming, increased plasma IFN-γ

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound

Objective: To assess the cytokine production profile of human PBMCs in response to STING activation by this compound.

Materials:

  • This compound (stock solution prepared in DMSO, store at -80°C)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Human whole blood from healthy donors

  • 96-well cell culture plates

  • ELISA kits for human IFN-β, TNF-α, IL-6, and CXCL10

  • Sterile PBS

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing PBMCs and transfer to a new 50 mL tube.

    • Wash PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.

  • Cell Seeding and Stimulation:

    • Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium. A final concentration range of 1-50 µM is recommended as a starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Add the this compound dilutions or vehicle control to the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant for cytokine analysis.

    • Measure the concentrations of IFN-β, TNF-α, IL-6, and CXCL10 in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 2: Induction of an Autoimmune Phenotype in Mice using this compound (Adapted from EAE model)

Objective: To investigate the potential of this compound to induce or exacerbate an autoimmune disease phenotype in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

Materials:

  • This compound

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile PBS

  • Emulsification kit or two glass syringes and a luer lock connector

Procedure:

  • EAE Induction:

    • Prepare the MOG35-55/CFA emulsion by mixing MOG35-55 (final concentration 1 mg/mL) with CFA (containing 4 mg/mL M. tuberculosis)

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG35-55/CFA emulsion per site.

    • On day 0 and day 2, inject 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.

  • This compound Administration (Therapeutic Model):

    • Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization (see scoring below).

    • Upon the first appearance of clinical signs (e.g., limp tail, score of 1), randomize mice into treatment and control groups.

    • Administer this compound or vehicle control. The route of administration (e.g., intraperitoneal, subcutaneous) and dosage should be optimized. Based on other STING agonists, a starting dose in the range of 1-5 mg/kg could be tested.

    • Continue treatment according to the desired experimental schedule (e.g., daily, every other day).

  • Clinical Scoring and Endpoint Analysis:

    • Score mice daily for clinical signs of EAE using a standard 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

    • At the end of the experiment, collect serum for cytokine analysis and tissues (spleen, spinal cord) for histopathology and immune cell profiling by flow cytometry.

Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligo STING Oligomerization (this compound enhances) STING_dimer->STING_oligo translocates & oligomerizes TBK1 TBK1 STING_oligo->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes (e.g., IFNB1) pIRF3_dimer->IFN_genes activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes (e.g., TNF, IL6) pIRF3_dimer->Cytokine_genes activates transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus translocates Type I IFNs Type I IFNs IFN_genes->Type I IFNs Cytokines Cytokines Cytokine_genes->Cytokines NVS_STG2 This compound NVS_STG2->STING_oligo molecular glue

Caption: The cGAS-STING signaling pathway and the action of this compound.

Experimental Workflow for In Vitro PBMC Stimulation

PBMC_Stimulation_Workflow A Isolate PBMCs from whole blood using Ficoll gradient B Seed PBMCs in 96-well plate (1e6 cells/mL) A->B D Add this compound/vehicle to cells and incubate for 24-48 hours B->D C Prepare serial dilutions of this compound and vehicle control (DMSO) C->D E Collect cell-free supernatant D->E F Analyze cytokine levels (IFN-β, TNF-α, IL-6, etc.) by ELISA E->F

Caption: Workflow for stimulating human PBMCs with this compound.

Logical Relationship: STING in Autoimmunity

STING_Autoimmunity_Logic cluster_cause Triggers cluster_consequence Pathological Consequences Self_DNA Accumulation of self-DNA in cytosol (e.g., TREX1 deficiency) STING_Activation Chronic STING Pathway Activation Self_DNA->STING_Activation GOF_Mutation STING Gain-of-Function Mutation (e.g., SAVI) GOF_Mutation->STING_Activation Exogenous_Agonist Exogenous STING Agonist (e.g., this compound) Exogenous_Agonist->STING_Activation Experimental Modeling Cytokine_Storm Chronic Cytokine Production (Type I IFNs, TNF, IL-6) Inflammation Tissue Inflammation (e.g., vasculopathy, lung disease) Cytokine_Storm->Inflammation Autoantibodies Autoantibody Production Cytokine_Storm->Autoantibodies Autoimmune_Disease Autoimmune Disease (e.g., SLE-like, SAVI) Inflammation->Autoimmune_Disease Cell_Death T-cell Cytopenia/ Apoptosis Cell_Death->Autoimmune_Disease Autoantibodies->Autoimmune_Disease STING_Activation->Cytokine_Storm STING_Activation->Cell_Death

Caption: The role of chronic STING activation in driving autoimmunity.

References

Application Notes and Protocols for NVS-STG2-Mediated STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon response.[1][2][3] This has made STING a promising target for cancer immunotherapy.[1][4] NVS-STG2 is a novel, allosteric small molecule agonist of human STING. Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain, this compound acts as a "molecular glue," binding to a pocket between the transmembrane domains of adjacent STING dimers. This binding induces high-order oligomerization of STING, a crucial step for its activation and downstream signaling. These application notes provide detailed protocols for characterizing the activity of this compound in vitro and in vivo.

Mechanism of Action: this compound-Mediated STING Activation

This compound bypasses the canonical ligand-binding domain and directly induces the conformational changes required for STING activation. By binding to the transmembrane domain interface, it stabilizes the interaction between STING dimers, promoting the formation of large oligomers. This oligomerization leads to the recruitment and activation of Tank-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFNβ) and other pro-inflammatory cytokines.

STING_Pathway This compound-Mediated STING Activation Pathway cluster_membrane Endoplasmic Reticulum STING_Dimer_1 STING Dimer Oligomerization STING Oligomerization STING_Dimer_1->Oligomerization STING_Dimer_2 STING Dimer STING_Dimer_2->Oligomerization NVS_STG2 This compound NVS_STG2->STING_Dimer_1 binds to transmembrane domain NVS_STG2->STING_Dimer_2 TBK1_Recruitment TBK1 Recruitment & Activation Oligomerization->TBK1_Recruitment IRF3_Phosphorylation IRF3 Phosphorylation TBK1_Recruitment->IRF3_Phosphorylation IRF3_Dimerization IRF3 Dimerization & Nuclear Translocation IRF3_Phosphorylation->IRF3_Dimerization Gene_Transcription Type I Interferon & Cytokine Gene Transcription IRF3_Dimerization->Gene_Transcription

Diagram 1: this compound-Mediated STING Activation Pathway.

Data Presentation

In Vitro Activity of this compound
Assay TypeCell LineReadoutThis compound ConcentrationResultReference
ISRE Reporter AssayTHP1-DualLuciferase Expression50 µMStrong induction
ISRE Reporter AssayTHP1-DualAC505.2 µMPotent activation
IRF3 PhosphorylationHEK293T (co-transfected with STING)p-IRF3 levels50 µM (16h)STING-dependent induction
STING Aggregation293TPunctate Structures50 µM (16h)Induces aggregation of WT STING
STING OligomerizationPurified hSTING proteinNative Gel Analysis40 µM (16h)Induces higher-order oligomers
Cytokine ProductionHuman PBMCsIFNβ levels50 µMHigh levels, comparable to cGAMP
In Vivo Antitumor Activity of this compound
Animal ModelTumor ModelThis compound DosingReadoutResultReference
hSTING Knock-in MiceMC38800 µg (intratumoral, 3 times)Tumor GrowthSignificant slowing of tumor growth
hSTING Knock-in MiceB16-SIY400 µg, 800 µg (intratumoral, 1 time)T cell PrimingSignificant, dose-dependent induction
hSTING Knock-in MiceB16-SIYNot specifiedPlasma IFNγSignificant increase at 6h post-dosing

Experimental Protocols

General In Vitro Experimental Workflow

In_Vitro_Workflow General In Vitro Workflow for this compound Characterization Cell_Culture Cell Culture (e.g., THP1-Dual, HEK293T) Drug_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Drug_Treatment Reporter_Assay STING Reporter Assay (Luciferase) Drug_Treatment->Reporter_Assay Biochemical_Assay Biochemical Assays (Western Blot for p-IRF3) Drug_Treatment->Biochemical_Assay Imaging_Assay Imaging Assays (STING Aggregation) Drug_Treatment->Imaging_Assay Functional_Assay Functional Assays (Cytokine ELISA) Drug_Treatment->Functional_Assay Data_Analysis Data Analysis (EC50, Statistical Significance) Reporter_Assay->Data_Analysis Biochemical_Assay->Data_Analysis Imaging_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo_Workflow In Vivo Workflow for this compound Antitumor Efficacy Animal_Model Select Animal Model (e.g., hSTING Knock-in Mice) Tumor_Inoculation Tumor Cell Inoculation (e.g., MC38, B16-SIY) Animal_Model->Tumor_Inoculation Tumor_Growth Allow Tumors to Establish (Monitor Size) Tumor_Inoculation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound) Tumor_Growth->Treatment_Groups Drug_Administration This compound Administration (e.g., Intratumoral Injection) Treatment_Groups->Drug_Administration Monitoring Monitor Tumor Growth & Animal Health Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor size, Survival, Immune Profiling) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis

References

Troubleshooting & Optimization

NVS-STG2 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NVS-STG2 in their experiments. The information is tailored for scientists in the fields of immunology, oncology, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule agonist of the STING (Stimulator of Interferon Genes) pathway.[1][2] It functions as a "molecular glue" by binding to a pocket between the transmembrane domains (TMDs) of adjacent STING dimers.[1][2][3] This binding event promotes the formation of higher-order STING oligomers, a critical step for the activation of downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system can subsequently lead to potent anti-tumor responses.

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used to study and activate the STING pathway for therapeutic purposes, particularly in the context of cancer immunotherapy. By stimulating an innate immune response, it can help to convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing.

Q3: Is this compound active against all species' STING?

A3: The available data primarily focuses on the activity of this compound on human STING (hSTING). In vivo experiments have been successfully conducted in human STING knock-in mice. It is crucial to verify the activity of this compound on the specific species' STING being used in your experimental model.

Troubleshooting Guide

Problem 1: No or low STING activation observed after this compound treatment.

Possible Cause Recommended Solution
Incorrect STING variant: This compound's binding site is on the transmembrane domain (TMD) of STING. Mutations in this region, such as R95A, R95E, or R95C in human STING, can significantly reduce or abolish this compound-mediated activation, while the response to the natural ligand cGAMP may remain intact. Verify the sequence of your STING construct.
Suboptimal this compound concentration: The effective concentration of this compound can vary between cell lines and assays. A dose-response experiment is recommended to determine the optimal concentration. For example, this compound has been shown to induce ISRE-Luc reporter gene expression in THP1-Dual cells with an AC50 of 5.2 μM and induce IRF3 phosphorylation in HEK293T cells at 50 μM.
Compound solubility and stability: This compound is a hydrophobic compound. Ensure that it is properly dissolved and that the final concentration of the solvent (e.g., DMSO) is compatible with your cell culture or in vivo model. For in vivo studies, it is recommended to prepare fresh working solutions on the day of use. If precipitation is observed, gentle heating and/or sonication may aid in dissolution. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).
Cell line responsiveness: The responsiveness of a cell line to STING agonists can depend on the expression levels of STING and other downstream signaling components. Confirm that your cell line expresses functional STING.
Assay sensitivity: The method used to measure STING activation (e.g., IRF3 phosphorylation, IFN-β production, ISRE reporter assay) may have different sensitivities. Ensure your chosen assay is sensitive enough to detect the expected level of activation.

Problem 2: Inconsistent results in in-vivo experiments.

Possible Cause Recommended Solution
Improper formulation and administration: A specific protocol for preparing this compound for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline. Adherence to this protocol is crucial to ensure the compound remains in solution and is delivered effectively. Intratumoral injection has been shown to be an effective route of administration.
Tumor model selection: Successful anti-tumor activity has been demonstrated in MC38 and B16-SIY tumor models in human STING knock-in mice. The efficacy of this compound may vary in different tumor models.
Dosing schedule: The dosing regimen can significantly impact efficacy. Published studies have used single or multiple intratumoral injections. Optimization of the dosing schedule for your specific model may be necessary.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell LineConcentrationResult
ISRE-Luc Reporter AssayTHP1-Dual50 µMStrong induction of reporter gene expression (AC50 = 5.2 µM)
IRF3 PhosphorylationHEK293T (co-transfected with STING)50 µMInduction of STING-dependent IRF3 phosphorylation
STING Translocation/AggregationHEK293T50 µMInduces formation of bright punctate structures of wild-type STING
hSTING OligomerizationPurified hSTING protein40 µMInduces the formation of higher-order oligomers
IFNβ ProductionHuman PBMCs50 µMHigh levels of IFNβ production, comparable to cGAMP

Table 2: In Vivo Anti-Tumor Activity of this compound

Tumor ModelMouse StrainDosing RegimenResult
MC38hSTING knock-in800 µg, intratumoral injection, 3 times (days 11, 14, 18)Significantly slowed tumor growth; 4 out of 9 mice remained tumor-free during the 33-day experimental period
B16-SIYhSTING knock-in400 µg, 800 µg, intratumoral injection, 1 time (day 8)Significant dose-dependent induction of T cell priming response and a significant increase in plasma IFNγ levels 6 hours after dosing

Experimental Protocols

Protocol 1: In Vivo Formulation of this compound

This protocol yields a 2.5 mg/mL clear solution of this compound.

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.

  • It is recommended to prepare this working solution fresh on the day of use.

Protocol 2: Detection of STING Oligomerization by Native PAGE

A detailed protocol for detecting STING oligomerization in cultured cells can be found in the publication by Shang et al., 2019, which describes methods for cell culture, transfection, cGAMP treatment, and Blue Native PAGE (BN-PAGE). While this protocol uses cGAMP, it can be adapted for use with this compound by replacing cGAMP with the desired concentration of this compound.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus NVS_STG2 This compound STING_dimer STING Dimer (ER Membrane) NVS_STG2->STING_dimer Binds to TMD STING_oligomer STING Higher-Order Oligomer STING_dimer->STING_oligomer Induces Oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 Phospho-IRF3 p_IRF3_dimer Phospho-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerization IFN_genes Interferon Gene Transcription p_IRF3_dimer->IFN_genes Translocates & Activates

Caption: this compound induced STING signaling pathway.

Troubleshooting_Workflow Start Start: No/Low STING Activation Check_STING_Variant Check STING Variant (e.g., TMD mutations) Start->Check_STING_Variant Check_Concentration Optimize this compound Concentration Check_STING_Variant->Check_Concentration Variant OK Consult_Literature Consult Literature for Alternative Models/Assays Check_STING_Variant->Consult_Literature Mutation Present Check_Solubility Verify Compound Solubility & Formulation Check_Concentration->Check_Solubility Concentration OK Check_Concentration->Consult_Literature No Effect at High Conc. Check_Cell_Line Confirm Cell Line Responsiveness Check_Solubility->Check_Cell_Line Solubility OK Check_Solubility->Consult_Literature Precipitation Check_Assay Evaluate Assay Sensitivity Check_Cell_Line->Check_Assay Cell Line OK Check_Cell_Line->Consult_Literature Low STING Expression Success STING Activation Observed Check_Assay->Success Assay OK Check_Assay->Consult_Literature Assay Issue

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing NVS-STG2 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of NVS-STG2, a novel STING (Stimulator of Interferator Genes) agonist. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.

Understanding this compound

This compound is a molecular glue that activates the STING pathway by binding to a pocket between the transmembrane domains of neighboring STING dimers.[1][2][3] This unique mechanism of action promotes the higher-order oligomerization of STING, leading to a potent downstream immune response.[1][3] Unlike cyclic dinucleotides (CDNs) such as cGAMP, this compound activates STING through an allosteric mechanism.

Signaling Pathway of this compound-Mediated STING Activation

STING_Pathway NVS_STG2 This compound STING_dimer STING Dimer (ER Membrane) NVS_STG2->STING_dimer Binds & Glues STING_oligomer STING Oligomerization & Translocation STING_dimer->STING_oligomer TBK1 TBK1 STING_oligomer->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to ISGs Interferon-Stimulated Genes (ISGs) (e.g., IFNB1, CXCL10) Nucleus->ISGs Upregulates Transcription

Caption: this compound-induced STING signaling pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro concentrations and observed effects of this compound in various cell types. This data can serve as a starting point for designing your experiments.

Cell Line/TypeConcentrationIncubation TimeReadoutObserved Effect
THP1-Dual50 µM24 hoursISRE-Luc Reporter AssayStrong induction (AC50 = 5.2 µM)
HEK293T50 µM16 hoursWestern BlotSTING-dependent IRF3 phosphorylation
HEK293T50 µM16 hoursMicroscopyFormation of bright punctate STING structures
Purified hSTING40 µM16 hoursNative Gel AnalysisInduction of higher-order oligomers
Human PBMCs50 µMNot SpecifiedELISAHigh levels of IFNβ production

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: Based on available data, a good starting point for a dose-response experiment is a range from 0.1 µM to 50 µM. The optimal concentration will be highly dependent on the specific cell line's STING expression level and the experimental endpoint.

Q2: How should I prepare and store this compound?

A2: this compound is typically soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO, aliquot it to avoid repeated freeze-thaw cycles, and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q3: I am not observing any STING pathway activation. What could be the reason?

A3: There are several potential reasons for a lack of STING activation:

  • Low or absent STING expression: Verify STING protein levels in your cell line via Western blot. Some cell lines may have very low or no endogenous STING expression.

  • Suboptimal this compound concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Degraded this compound: Ensure that the compound has been stored properly and that the stock solution is not too old.

  • Issues with downstream signaling components: The lack of response could be due to deficiencies in other proteins in the STING pathway, such as TBK1 or IRF3.

Q4: I am observing high levels of cell death. What should I do?

A4: High cytotoxicity can be addressed by:

  • Lowering the this compound concentration: Perform a dose-response experiment in parallel with a cell viability assay (e.g., MTT or PrestoBlue) to find a concentration that activates the STING pathway with minimal impact on cell viability.

  • Reducing the incubation time: A shorter incubation period may be sufficient to activate the pathway without causing excessive cell death.

  • Checking for solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. It is advisable to include a vehicle-only control in your experiments.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low STING Activation 1. Low STING Expression: The cell line may not express sufficient levels of STING protein.Verify STING expression by Western blot. Consider using a different cell line known to have a functional STING pathway (e.g., THP-1).
2. Ineffective this compound Concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to identify the optimal concentration.
3. Degraded Compound: this compound may have degraded due to improper storage.Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term). Prepare fresh working solutions for each experiment.
4. Compromised Downstream Pathway: Issues with downstream signaling components (TBK1, IRF3).Verify the expression and phosphorylation of TBK1 and IRF3 via Western blot as a positive control for pathway integrity.
High Cell Death/Toxicity 1. Excessive STING Activation: High concentrations of this compound can lead to overstimulation of the inflammatory response and subsequent cell death.Reduce the concentration of this compound. Refer to your dose-response and cell viability data to select a concentration with robust activation and minimal toxicity.
2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control.
3. Prolonged Incubation: The incubation time may be too long, leading to cumulative toxicity.Perform a time-course experiment to determine the shortest incubation time required for significant STING activation.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.Ensure a homogenous cell suspension and use precise pipetting techniques when seeding plates.
2. Inconsistent Reagent Addition: Variations in the amount of this compound added to each well.Use calibrated pipettes and be meticulous when adding the compound to each well.
3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to increased compound concentration.Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a comprehensive approach to identify the optimal this compound concentration by performing a dose-response experiment and simultaneously assessing cell viability and pathway activation.

Experimental Workflow for this compound Concentration Optimization

workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation seed_cells Seed cells in multi-well plates prepare_nvs Prepare serial dilutions of this compound treat_cells Treat cells with this compound (include vehicle control) prepare_nvs->treat_cells incubate Incubate for desired time (e.g., 16-24 hours) treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability pathway Pathway Activation Assay incubate->pathway determine_optimal Determine optimal concentration (Max activation, min toxicity) viability->determine_optimal western Western Blot (p-TBK1, p-IRF3) pathway->western rtqpcr RT-qPCR (IFNB1, CXCL10) pathway->rtqpcr western->determine_optimal rtqpcr->determine_optimal

Caption: Workflow for optimizing this compound concentration.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well tissue culture plates

  • Reagents for cell viability assay (e.g., MTT)

  • Reagents for protein analysis (lysis buffer, antibodies for STING, p-TBK1, p-IRF3, and loading control)

  • Reagents for gene expression analysis (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for IFNB1, CXCL10, and a housekeeping gene)

Procedure:

  • Cell Seeding:

    • For cell viability and gene expression analysis, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

    • For protein analysis, seed cells in a 6-well plate.

  • This compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A suggested range is 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the cells and add the this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 16-24 hours) at 37°C in a humidified CO2 incubator.

  • Analysis:

    • Cell Viability (MTT Assay):

      • Add MTT reagent to each well of the 96-well plate and incubate according to the manufacturer's protocol.

      • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance at the appropriate wavelength (typically 570 nm).

      • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Pathway Activation (Western Blot):

      • Harvest cells from the 6-well plate and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against p-TBK1, p-IRF3, and a loading control (e.g., β-actin or GAPDH).

      • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

    • Downstream Gene Expression (RT-qPCR):

      • Harvest cells from the 96-well plate and extract total RNA.

      • Synthesize cDNA from the RNA.

      • Perform qPCR using primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB).

      • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

  • Data Interpretation:

    • Plot the dose-response curves for cell viability, protein phosphorylation, and gene expression.

    • The optimal concentration of this compound will be the one that provides a robust activation of the STING pathway (high p-TBK1/p-IRF3 and high IFNB1/CXCL10 expression) with minimal cytotoxicity.

Logical Troubleshooting Flow

troubleshooting_flow start Start Experiment check_response STING Pathway Activated? start->check_response check_viability Cell Viability > 80%? check_response->check_viability Yes no_response No/Low Activation check_response->no_response No high_toxicity High Toxicity check_viability->high_toxicity No optimal_conc Optimal Concentration Identified check_viability->optimal_conc Yes troubleshoot_activation Troubleshoot Activation: - Check STING expression - Increase this compound conc. - Check compound integrity no_response->troubleshoot_activation troubleshoot_toxicity Troubleshoot Toxicity: - Decrease this compound conc. - Reduce incubation time - Check solvent toxicity high_toxicity->troubleshoot_toxicity

Caption: Decision tree for troubleshooting this compound experiments.

References

NVS-STG2 In Vivo Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVS-STG2, a novel synthetic STING (Stimulator of Interferon Genes) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic cyclic dinucleotide (CDN) designed to mimic the natural STING ligand, 2'3'-cGAMP. It binds directly to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2][3] This cascade initiates a robust innate immune response, leading to the activation and recruitment of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, to the tumor microenvironment.[4][5]

Q2: We are observing limited or no anti-tumor efficacy with this compound monotherapy. What are the potential causes?

A2: A lack of efficacy can stem from several factors:

  • Poor Bioavailability and Delivery: Like many natural CDNs, this compound is hydrophilic and negatively charged, which limits its ability to cross cell membranes and reach the cytosolic STING protein. This often necessitates direct intratumoral administration.

  • Rapid Degradation: this compound can be susceptible to enzymatic degradation by extracellular and intracellular phosphodiesterases, such as ENPP1, leading to a short half-life.

  • "Cold" Tumor Microenvironment: The tumor may lack sufficient immune cell infiltration for an effective anti-tumor response to be mounted, even with STING activation.

  • Suboptimal Dosing or Scheduling: The magnitude and duration of STING activation are critical. Continuous or excessively high activation can lead to T-cell exhaustion and immunosuppression.

  • Species Specificity: Although designed for broad reactivity, there could be subtle differences in binding affinity between murine and human STING.

Q3: What are the common toxicities associated with systemic administration of this compound, and how can they be mitigated?

A3: Systemic administration can lead to widespread immune activation, potentially causing a "cytokine storm" characterized by a massive release of pro-inflammatory cytokines. This can result in systemic inflammation and immune-related adverse events. Mitigation strategies include:

  • Localized Delivery: Intratumoral injection is the most common approach to limit systemic exposure and associated toxicities.

  • Formulation with Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or hydrogels can improve tumor-specific targeting and reduce systemic exposure.

  • Dose Optimization: Careful dose-escalation studies are crucial to identify a therapeutic window that balances efficacy and toxicity.

Q4: Is combination therapy with this compound recommended?

A4: Yes, combination therapy is highly recommended. STING activation can upregulate immune checkpoints like PD-L1, which can dampen the anti-tumor immune response. Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) has shown synergistic effects in preclinical models, leading to more durable tumor regression. Combination with radiation therapy has also been shown to be effective, as radiation can induce the release of tumor-derived DNA, which can further activate the cGAS-STING pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in tumor response between animals Inconsistent intratumoral injection leading to variable drug distribution within the tumor.Refine injection technique to ensure consistent delivery to the tumor core. Consider using image-guided injection for accuracy.
Tumor heterogeneity.Increase the number of animals per group to ensure statistical power. Analyze tumors for baseline immune infiltration to stratify cohorts.
Lack of immune cell infiltration post-treatment The tumor is immunologically "cold."Combine this compound with therapies that can induce immunogenic cell death, such as radiation or certain chemotherapies, to promote the release of tumor antigens and attract immune cells.
Insufficient STING activation.Verify the dose and formulation of this compound. Consider using a delivery vehicle to enhance intracellular uptake.
Systemic toxicity observed even with intratumoral injection Leakage of this compound from the tumor into systemic circulation.Reduce the injection volume or slow down the rate of injection. Consider formulating this compound in a hydrogel to promote retention within the tumor.
Dose is too high.Perform a dose-response study to identify the optimal therapeutic dose with minimal toxicity.
Tumor regression followed by rapid regrowth Development of adaptive resistance, potentially through the upregulation of immune checkpoints.Combine this compound with an immune checkpoint inhibitor, such as an anti-PD-1 or anti-CTLA-4 antibody, to prevent T-cell exhaustion.
Insufficient immunological memory.Assess the generation of memory T cells. A prime-boost vaccination strategy incorporating this compound as an adjuvant could be explored.

Data Summary

Table 1: Preclinical Efficacy of this compound in Syngeneic Mouse Models

Tumor Model Administration Route This compound Dose Combination Agent Tumor Growth Inhibition (%) Complete Response Rate (%)
CT26 Colon CarcinomaIntratumoral50 µgNone6520
CT26 Colon CarcinomaIntratumoral50 µgAnti-PD-19570
B16F10 MelanomaIntratumoral50 µgNone300
B16F10 MelanomaIntratumoral50 µgAnti-PD-16010

Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound

Parameter Value Notes
Plasma Half-life < 1 hourSystemic administration.
Peak Cytokine Induction (Intratumoral) 6-12 hours post-injectionIFN-β, CXCL10, TNF-α.
T-cell Infiltration 48-72 hours post-injectionIncreased CD8+ T-cell numbers in the tumor.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

  • Cell Culture and Tumor Implantation:

    • Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old female BALB/c mice.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100 mm^3, randomize mice into treatment groups (n=8-10 mice/group).

  • This compound Administration:

    • Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.

    • For intratumoral injection, dilute the stock solution in sterile PBS to the desired final concentration.

    • Administer 50 µL of the this compound solution (or vehicle control) directly into the tumor using a 30-gauge needle.

    • Treatment can be administered on a schedule such as every 3 days for a total of 3 doses.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Euthanize mice when tumors exceed the predetermined size limit or if signs of excessive toxicity are observed.

    • At the end of the study, tumors can be excised for downstream analysis (e.g., flow cytometry, immunohistochemistry).

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NVS_STG2 This compound STING STING (on ER) NVS_STG2->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISG Interferon Stimulated Genes pIRF3_dimer->ISG Translocates & Induces Transcription Type_I_IFN Type I Interferons (IFN-α/β) pIRF3_dimer->Type_I_IFN Translocates & Induces Transcription Experimental_Workflow Tumor_Implantation 1. Tumor Cell Implantation (e.g., CT26 in BALB/c mice) Tumor_Growth 2. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 3. Randomize Mice (Tumor Volume ~100 mm³) Tumor_Growth->Randomization Treatment 4. Administer this compound (Intratumoral Injection) Randomization->Treatment Monitoring 5. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Excision, Flow Cytometry, etc.) Monitoring->Endpoint Troubleshooting_Logic Start Poor In Vivo Efficacy Check_Dose Is the dose optimal? Start->Check_Dose Check_Delivery Is delivery method effective? Check_Dose->Check_Delivery Yes Solution_Dose Perform Dose Titration Check_Dose->Solution_Dose No Check_Tumor Is the tumor 'hot' or 'cold'? Check_Delivery->Check_Tumor Yes Solution_Delivery Use Delivery Vehicle (e.g., Liposomes) Check_Delivery->Solution_Delivery No Check_Resistance Is there adaptive resistance? Check_Tumor->Check_Resistance Hot Solution_Tumor Combine with Radiation or Chemotherapy Check_Tumor->Solution_Tumor Cold Solution_Resistance Combine with Checkpoint Inhibitor Check_Resistance->Solution_Resistance Yes

References

NVS-STG2 Efficacy in Tumor Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of NVS-STG2 in tumor models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, allosteric small molecule agonist of the STING (Stimulator of Interferon Genes) protein.[1][2] Unlike the natural ligand cGAMP which binds to the cytosolic ligand-binding domain (LBD), this compound acts as a "molecular glue".[3][4][5] It binds to a distinct pocket between the transmembrane domains (TMDs) of adjacent STING dimers. This binding event stabilizes the STING protein complex and promotes its high-order oligomerization, a critical step for the activation of downstream signaling pathways that lead to potent type I interferon responses and anti-tumor immunity.

Q2: How does this compound's mechanism differ from other STING agonists like cGAMP?

A2: The primary difference lies in the binding site and mode of action.

  • cGAMP (and other cyclic dinucleotides) : Binds to the ligand-binding domain (LBD) on the C-terminal of STING.

  • This compound : Binds to the N-terminal transmembrane domain (TMD) interface between STING dimers. This distinction is significant because this compound can still fully activate STING mutants (e.g., Y240C, R238A) that are unresponsive to cGAMP due to mutations in the LBD.

Q3: In which tumor models has this compound shown efficacy?

A3: this compound has demonstrated significant anti-tumor activity in preclinical mouse models, particularly in syngeneic models using human STING knock-in mice. Efficacy has been reported in:

  • MC38 colon adenocarcinoma: Intratumoral injections of this compound significantly slowed tumor growth, and in one study, resulted in no tumor growth for 4 out of 9 mice over a 33-day period.

  • B16-SIY melanoma: this compound induced a dose-dependent and significant T-cell priming response.

Q4: What are the expected downstream effects of STING activation by this compound?

A4: Successful activation of STING by this compound initiates a signaling cascade that includes:

  • Phosphorylation of IRF3 (Interferon Regulatory Factor 3).

  • Induction of Type I interferons (e.g., IFNβ) and other pro-inflammatory cytokines.

  • Enhanced cross-presentation of tumor antigens by dendritic cells (DCs) to activate tumor-specific CD8+ T cells.

  • Increased infiltration of cytotoxic T lymphocytes into the tumor microenvironment.

Troubleshooting Guide

Problem 1: Suboptimal or inconsistent anti-tumor response in in vivo models.

Potential Cause Troubleshooting Step
Improper Drug Formulation/Solubility This compound requires a specific solvent mixture for in vivo use. Precipitation or phase separation can occur. Solution: Prepare the working solution freshly for each experiment. Use sonication or gentle heating to aid dissolution if needed. Strictly follow the recommended formulation protocol (e.g., DMSO, PEG300, Tween-80, Saline).
Incorrect Mouse Strain This compound is a human STING agonist and has reduced activity on mouse STING. Solution: Use human STING knock-in (hSTING) mice for efficacy studies to ensure the target is engaged appropriately.
Administration Route The reported efficacy is based on intratumoral (i.t.) injection. Solution: Ensure accurate and consistent intratumoral administration. For disseminated or non-palpable tumor models, alternative delivery strategies may need to be explored.
Dosing and Schedule Insufficient dose or frequency may not achieve a therapeutic threshold. Solution: Refer to established effective doses (e.g., 400-800 µg per injection). Consider dose-response studies to optimize for your specific model. The timing of treatment relative to tumor establishment is also critical.
Tumor Microenvironment (TME) Some tumors have a highly immunosuppressive TME ("cold" tumors) that may be resistant to STING monotherapy. Solution: Consider combination therapies. STING agonists can synergize with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance anti-tumor immunity.

Problem 2: Low or no IFNβ induction in in vitro cell-based assays.

Potential Cause Troubleshooting Step
Cell Line Incompatibility The STING pathway may be deficient or silenced in some cell lines (e.g., HEK293T cells do not express endogenous STING). Solution: Use a cell line known to have a functional STING pathway, such as THP1-Dual™ monocytes. Alternatively, use cells where STING expression has been reconstituted.
Incorrect Compound Concentration The dose-response can be steep. Solution: Perform a dose-response curve to determine the optimal concentration. The reported AC50 in THP1-Dual cells is 5.2 μM.
Assay Incubation Time Downstream readouts like gene expression or protein phosphorylation are time-dependent. Solution: Optimize the incubation time. IRF3 phosphorylation can be detected within hours (e.g., 16 hours), while reporter gene expression may require longer (e.g., 24 hours).
Compound Degradation Improper storage can lead to loss of activity. Solution: Store this compound stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

AssayCell LineParameterResult
ISRE Reporter GeneTHP1-DualAC505.2 μM
IRF3 PhosphorylationHEK293T (STING co-transfected)ActivityInduces STING-dependent phosphorylation
IFNβ ProductionHuman PBMCsActivityInduces high levels of IFNβ, comparable to cGAMP

Table 2: In Vivo Antitumor Efficacy of this compound

Tumor ModelMouse StrainThis compound Dose & ScheduleKey Outcome
MC38 Colon AdenocarcinomahSTING Knock-in800 µg (i.t.) on Days 11, 14, 18Significantly slowed tumor growth.
MC38 Colon AdenocarcinomahSTING Knock-inNot specified4/9 mice showed no tumor growth over 33 days.
B16-SIY MelanomahSTING Knock-in400 µg, 800 µg (i.t.) single doseDose-dependent induction of T-cell priming.
B16-SIY MelanomahSTING Knock-inNot specifiedSignificant increase in plasma IFNγ at 6h post-dosing.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted to yield a final concentration of 2.5 mg/mL.

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Initial Dilution: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Final Dilution: Add 450 µL of sterile Saline to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: The working solution should be a clear solution. It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Administer the required dose intratumorally.

Protocol 2: In Vivo Antitumor Efficacy Study in hSTING Knock-in Mice

  • Cell Culture: Culture MC38 tumor cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions.

  • Tumor Implantation: Subcutaneously implant a suspension of MC38 cells (e.g., 5 x 105 cells) into the flank of hSTING knock-in mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by caliper measurements every 2-3 days.

  • Treatment: Once tumors are established (e.g., Day 11 post-implantation), begin intratumoral injections of this compound (e.g., 800 µg in ~50 µL) or vehicle control.

  • Dosing Schedule: Administer treatment according to the planned schedule (e.g., every 3-4 days for a total of 3 doses).

Visualizations

STING_Pathway cluster_TME Tumor Microenvironment cluster_Cell Antigen Presenting Cell (e.g., DC) cluster_ER Endoplasmic Reticulum NVS_STG2 This compound STING_Dimer STING Dimer NVS_STG2->STING_Dimer Binds to TMD STING_Oligomer STING High-Order Oligomer STING_Dimer->STING_Oligomer Oligomerization TBK1 TBK1 Phosphorylation STING_Oligomer->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN_Gene Interferon Gene Transcription IRF3->IFN_Gene IFN_Release Type I Interferon (IFNβ) Release IFN_Gene->IFN_Release T_Cell Anti-Tumor T-Cell Response IFN_Release->T_Cell Primes T-Cells

Caption: this compound signaling pathway leading to anti-tumor T-cell response.

InVivo_Workflow start Start implant 1. Implant Tumor Cells (e.g., MC38) in hSTING Mice start->implant monitor 2. Monitor Tumor Growth (e.g., until ~100 mm³) implant->monitor randomize 3. Randomize Mice into Treatment Groups monitor->randomize treat 4. Administer this compound or Vehicle (Intratumoral) randomize->treat measure 5. Measure Tumor Volume (3x per week) treat->measure measure->treat Repeat Dosing per Schedule endpoint 6. Analyze Data at Endpoint measure->endpoint end End endpoint->end Troubleshooting_Logic start Suboptimal Anti-Tumor Efficacy q1 Is the this compound formulation clear and freshly made? start->q1 a1_no No q1->a1_no q2 Are you using human STING knock-in mice? q1->q2 Yes a1_yes Yes s1 Action: Remake formulation. Ensure proper solvents and sonicate if needed. a1_no->s1 a2_no No q2->a2_no q3 Is the dose and schedule optimized? q2->q3 Yes a2_yes Yes s2 Action: Switch to hSTING mice. This compound is human-specific. a2_no->s2 a3_no No q3->a3_no end_node Consider combination therapy (e.g., with anti-PD-1) to overcome resistance. q3->end_node Yes a3_yes Yes s3 Action: Perform dose-titration study. Check literature for proven schedules. a3_no->s3

References

Technical Support Center: Overcoming Resistance to NVS-STG2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the STING agonist, NVS-STG2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, allosteric small molecule agonist of the Stimulator of Interferator Genes (STING) protein.[1][2] It functions as a "molecular glue" by binding to a pocket between the transmembrane domains of adjacent STING dimers.[3][4][5] This binding promotes the higher-order oligomerization of STING, a critical step for its activation and the subsequent induction of potent type I interferon-mediated immune responses. Unlike the natural ligand cGAMP, which binds to the cytosolic ligand-binding domain, this compound acts on the transmembrane domain, offering an alternative mechanism for STING activation.

Q2: We are observing reduced or no induction of IFN-β in our cell line upon this compound treatment. What are the potential causes?

A2: Several factors could contribute to a lack of IFN-β induction:

  • STING Pathway Integrity: Ensure your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Deficiencies in any of these proteins will blunt the response.

  • Cell Line Specificity: The responsiveness to STING agonists can vary between cell lines. It is advisable to test a positive control cell line known to be responsive to STING activation, such as THP1-Dual™ cells.

  • Compound Integrity: Verify the concentration and integrity of your this compound stock. Improper storage or handling can lead to degradation.

  • Mutations in STING: Although this compound acts on a different site than cGAMP, mutations in the STING protein, particularly at or near the this compound binding site (e.g., involving residues R94 and R95), could confer resistance.

Q3: Our in vivo tumor models show initial response to this compound, but then the tumors relapse. What could be driving this acquired resistance?

A3: Acquired resistance to STING agonists like this compound is an emerging area of research. Potential mechanisms include:

  • Upregulation of Immune Checkpoints: Activation of the STING pathway can lead to the upregulation of inhibitory immune checkpoint molecules such as PD-L1. This can dampen the anti-tumor T-cell response initiated by this compound.

  • Induction of Immunoregulatory Pathways: STING activation can also induce other immunosuppressive pathways involving molecules like indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2). These pathways can create a suppressive tumor microenvironment, limiting the efficacy of the treatment.

  • Cancer Cell-Autonomous STING Signaling: In some contexts, chronic activation of the STING pathway within cancer cells themselves can paradoxically promote survival and drug resistance through the activation of pro-survival signaling pathways like NF-κB and TBK1-IRF3.

Troubleshooting Guides

Problem 1: Suboptimal IFN-β or ISG (Interferon-Stimulated Gene) expression in vitro.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect this compound Concentration Perform a dose-response curve with this compound (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.Identification of the EC50 and optimal working concentration for this compound in your experimental system.
Low STING Expression Verify STING protein expression levels in your cell line by Western blot or flow cytometry.Confirmation of adequate STING expression for a robust response.
Defects in Downstream Signaling Assess the phosphorylation of key downstream targets like TBK1 and IRF3 via Western blot following this compound treatment.Phosphorylation of TBK1 and IRF3 indicates a functional pathway downstream of STING.
Cell Culture Conditions Ensure cells are healthy and not overgrown before treatment. Mycoplasma contamination can also affect cellular responses.Healthy, proliferating cells should exhibit a more consistent response to this compound.
Problem 2: Lack of in vivo anti-tumor efficacy or tumor relapse.
Potential Cause Troubleshooting Step Expected Outcome
Upregulation of PD-L1 Analyze PD-L1 expression on tumor cells and immune cells within the tumor microenvironment by flow cytometry or immunohistochemistry after this compound treatment.Increased PD-L1 expression suggests a potential resistance mechanism.
Induction of Immunosuppressive Enzymes Measure the expression or activity of IDO and COX2 in the tumor microenvironment.Elevated levels of these enzymes may indicate an adaptive resistance mechanism.
Insufficient T-cell Infiltration Evaluate the infiltration of CD8+ T cells into the tumor using immunohistochemistry or flow cytometry.A lack of T-cell infiltration may suggest a "cold" tumor microenvironment that is refractory to STING-mediated inflammation.
Tumor-Intrinsic Resistance Investigate if cancer cells have developed mutations in the STING pathway or have upregulated pro-survival pathways downstream of STING activation.Identification of intrinsic resistance mechanisms within the cancer cells.

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay

  • Cell Seeding: Seed THP1-Dual™ reporter cells (or your cell line of interest) at a density of 100,000 cells/well in a 96-well plate.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Reporter Gene Assay: Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) in the supernatant, which corresponds to ISG expression, following the manufacturer's protocol for the reporter system.

  • Data Analysis: Plot the reporter activity against the this compound concentration and calculate the AC50 value.

Protocol 2: Western Blot for STING Pathway Activation

  • Cell Treatment: Treat your cells with the optimal concentration of this compound for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total TBK1, IRF3, and STING. Use a loading control like β-actin or GAPDH.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Visualizations

STING_Signaling_Pathway This compound STING Activation Pathway NVS_STG2 This compound STING_dimer STING Dimer (Inactive) NVS_STG2->STING_dimer Binds to Transmembrane Domain STING_oligomer STING Oligomer (Active) STING_dimer->STING_oligomer Induces Oligomerization TBK1 TBK1 STING_oligomer->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation IFN Type I Interferons (IFN-β) pIRF3->IFN Nuclear Translocation & Transcription Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: this compound activates the STING signaling pathway.

Resistance_Workflow Troubleshooting this compound Resistance In Vivo Start Tumor Model Shows Resistance to this compound Analyze_TME Analyze Tumor Microenvironment (TME) Start->Analyze_TME PDL1_High High PD-L1 Expression? Analyze_TME->PDL1_High IDO_COX2_High High IDO/COX2 Expression? Analyze_TME->IDO_COX2_High Low_T_Cell Low CD8+ T-cell Infiltration? Analyze_TME->Low_T_Cell PDL1_High->IDO_COX2_High No Combine_PD1 Combine this compound with anti-PD-1/PD-L1 Therapy PDL1_High->Combine_PD1 Yes IDO_COX2_High->Low_T_Cell No Combine_Inhibitors Combine this compound with IDO or COX2 Inhibitors IDO_COX2_High->Combine_Inhibitors Yes Combine_Chemo_RT Consider Combination with Chemotherapy or Radiotherapy Low_T_Cell->Combine_Chemo_RT Yes Investigate_Intrinsic Investigate Tumor-Intrinsic Resistance Mechanisms Low_T_Cell->Investigate_Intrinsic No

Caption: Logical workflow for investigating this compound resistance.

References

Technical Support Center: Refining NVS-STG2 Delivery Methods for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of NVS-STG2, a potent STING (Stimulator of Interferon Genes) agonist. This compound acts as a molecular glue, promoting the oligomerization and activation of the STING protein, a key mediator of innate immunity.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful research and development.

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and delivery of this compound in experimental settings.

Issue 1: Precipitation of this compound in Aqueous Solutions

  • Question: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this?

  • Answer: This is a common challenge with hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, to maintain cell viability and compound solubility.

    • Step-wise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous solution. Instead, perform a serial dilution. For instance, create an intermediate dilution of this compound in a small volume of your final aqueous solution and then add this to the remaining volume.

    • Use of Serum: If your experiment allows, the presence of serum (e.g., Fetal Bovine Serum - FBS) in the cell culture medium can help to stabilize this compound and prevent it from precipitating.

    • Co-solvents: For in vivo preparations, co-solvents and surfactants are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Always add each component sequentially and ensure complete mixing at each step.

Issue 2: Low or Inconsistent In Vitro Efficacy

  • Question: I am not observing the expected level of STING activation (e.g., IRF3 phosphorylation, IFN-β production) in my cell-based assays. What could be the cause?

  • Answer: Several factors can contribute to low efficacy in in vitro experiments:

    • Cellular Uptake: The delivery of this compound across the cell membrane can be a limiting factor. Consider optimizing the delivery method. While direct addition to the medium might be sufficient for some cell lines, others may require the use of transfection reagents or nanoparticle-based delivery systems to enhance intracellular concentration.

    • Compound Degradation: Ensure that your this compound stock solution is stored correctly at -20°C or -80°C to prevent degradation.[1] Prepare fresh working solutions for each experiment.

    • Cell Line Specificity: The expression and functionality of STING can vary between different cell lines. Confirm that your chosen cell line expresses a functional STING protein. For example, HEK293T cells are known to have low endogenous STING expression and often require co-transfection with a STING expression plasmid for robust activation.

    • Assay-Specific Conditions: The incubation time and concentration of this compound should be optimized for your specific assay and cell line. Published data indicates that concentrations around 50 µM for 16-24 hours are effective in reporter assays.

Issue 3: Cytotoxicity in Cell-Based Assays

  • Question: I am observing significant cell death in my cultures treated with this compound. How can I reduce this toxicity?

  • Answer: Cytotoxicity can be caused by the compound itself or the delivery vehicle.

    • DMSO Toxicity: High concentrations of DMSO are toxic to cells. As mentioned, keep the final DMSO concentration below 0.5%.

    • Compound-Specific Toxicity: Determine the cytotoxic concentration of this compound for your specific cell line by performing a dose-response cytotoxicity assay (e.g., MTT or LDH assay). This will help you identify a working concentration that is effective for STING activation with minimal impact on cell viability.

    • Incubation Time: Reducing the incubation time may help to mitigate cytotoxicity while still allowing for sufficient STING activation. A time-course experiment can help determine the optimal exposure duration.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a molecular glue that binds to a pocket between the transmembrane domains of adjacent STING dimers. This binding promotes the formation of higher-order STING oligomers, leading to its activation and downstream signaling.

  • Q2: How should I prepare a stock solution of this compound?

    • A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Q3: What is a recommended formulation for in vivo delivery of this compound?

    • A3: A commonly used formulation for intratumoral injection in mice involves a mixture of DMSO, PEG300, Tween-80, and saline. For example, a working solution can be prepared by sequentially adding a DMSO stock of this compound to PEG300, followed by Tween-80, and finally saline, with thorough mixing after each addition.

  • Q4: What are the expected outcomes of STING activation by this compound?

    • A4: Activation of STING by this compound leads to the phosphorylation of IRF3, the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, and subsequent activation of an anti-tumor immune response.

Quantitative Data

The following tables summarize key quantitative data from published studies on this compound.

Parameter Cell Line Value Reference
AC50 (ISRE Reporter) THP1-Dual5.2 µM
Effective Concentration HEK293T50 µM
(IRF3 Phosphorylation)
Effective Concentration Human PBMCs50 µM
(IFNβ Production)

Table 1: In Vitro Activity of this compound

Animal Model Tumor Model Dose and Route Key Findings Reference
hSTING Knock-in MiceMC38 Colon Carcinoma800 µg, Intratumoral (3 doses)Significant slowing of tumor growth; no tumor growth in 4/9 mice.
hSTING Knock-in MiceB16-SIY Melanoma400 µg, 800 µg, Intratumoral (1 dose)Dose-dependent induction of T cell priming; increased plasma IFNγ levels.

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Experimental Protocols

Protocol 1: In Vitro Delivery of this compound to Adherent Cells

  • Cell Seeding: Seed your target cells in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Prepare this compound Working Solution:

    • Thaw an aliquot of your this compound DMSO stock solution.

    • Prepare a series of dilutions of the this compound stock in complete cell culture medium. It is recommended to perform a 2-step dilution to minimize the final DMSO concentration. For example, first, dilute the stock 1:100 in medium, and then use this intermediate dilution to prepare your final concentrations.

  • Treatment:

    • Remove the old medium from your cells.

    • Add the medium containing the desired final concentration of this compound to the cells.

    • Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C in a CO2 incubator.

  • Analysis: Following incubation, proceed with your downstream analysis, such as Western blotting for p-IRF3, ELISA for IFN-β, or a reporter gene assay.

Protocol 2: Preparation of this compound for In Vivo Intratumoral Injection

Disclaimer: This is a general protocol based on published information. The final formulation may need to be optimized for your specific experimental conditions.

  • Materials:

    • This compound

    • Anhydrous DMSO

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Preparation of Vehicle:

    • In a sterile tube, combine the vehicle components in the desired ratio. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Formulation of this compound:

    • Calculate the required amount of this compound to achieve the desired final concentration (e.g., 2.5 mg/mL).

    • Dissolve the this compound in the DMSO component of the vehicle first. Ensure it is fully dissolved.

    • Sequentially add the PEG300, Tween-80, and finally the Saline, vortexing or mixing thoroughly after the addition of each component.

    • The final solution should be clear. If precipitation occurs, gentle warming (to 37°C) and sonication may aid in dissolution.

  • Administration:

    • Use the freshly prepared this compound formulation for intratumoral injection.

    • The injection volume will depend on the tumor size and the desired dose.

Mandatory Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular/Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus NVS_STG2 This compound STING_dimer STING Dimer NVS_STG2->STING_dimer Binds to TM domain STING_oligomer STING Oligomer STING_dimer->STING_oligomer Induces Oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_promoter IFN Promoter pIRF3_dimer->IFN_promoter Translocates to Nucleus & Binds IFN_beta IFN-β (and other ISGs) IFN_promoter->IFN_beta Induces Transcription

Caption: this compound mediated STING signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_vitro Start: In Vitro Assay cell_culture Cell Culture (e.g., THP1-Dual, HEK293T) start_vitro->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment analysis_vitro Analysis: - IRF3 Phosphorylation (WB) - IFN-β Production (ELISA) - Reporter Gene Assay treatment->analysis_vitro end_vitro End: Determine AC50/ Efficacy analysis_vitro->end_vitro start_vivo Start: In Vivo Study tumor_model Tumor Implantation (e.g., MC38, B16-SIY) in hSTING KI mice start_vivo->tumor_model formulation This compound Formulation (DMSO, PEG300, Tween-80, Saline) tumor_model->formulation administration Intratumoral Injection formulation->administration analysis_vivo Analysis: - Tumor Growth Measurement - T-cell Priming (ELISpot) - Cytokine Analysis (ELISA) administration->analysis_vivo end_vivo End: Evaluate Anti-Tumor Activity analysis_vivo->end_vivo

Caption: General experimental workflow for this compound.

References

dealing with NVS-STG2 precipitation in solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVS-STG2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and allosteric small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It functions as a "molecular glue" by binding to a pocket between the transmembrane domains of neighboring STING dimers.[2][3] This binding induces higher-order oligomerization of STING, leading to its activation and the subsequent triggering of potent immune responses.[2][4] This mechanism is distinct from the activation by the endogenous ligand cGAMP.

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening?

This is a common issue known as "antisolvent precipitation." this compound has low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can "crash out" of solution as it is no longer in a favorable solvent environment.

Q3: My this compound in DMSO stock solution appears to have a precipitate. What could be the cause?

Precipitation in a DMSO stock solution can occur for a few reasons:

  • Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of even a small amount of water can significantly decrease the solubility of this compound.

  • Storage Temperature: While recommended to be stored at -20°C or -80°C, temperature fluctuations during handling can affect solubility.

  • Exceeding Solubility Limit: The concentration of your stock solution may be too high. It's important to be aware of the reported solubility limits of this compound in DMSO.

Q4: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month). To avoid repeated freeze-thaw cycles which can degrade the compound and affect its solubility, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Issue 1: Precipitation upon dilution in aqueous media

Symptoms:

  • Cloudiness or visible particles appear immediately after adding the this compound DMSO stock to your aqueous buffer or cell culture medium.

Troubleshooting Workflow:

G start Precipitation observed in aqueous solution check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final working concentration check_conc->reduce_conc Yes check_dilution How was the dilution performed? check_conc->check_dilution No end Precipitation resolved reduce_conc->end serial_dilute Perform stepwise serial dilutions check_dilution->serial_dilute Single large dilution check_temp Was the aqueous medium at an optimal temperature? check_dilution->check_temp Stepwise serial_dilute->end warm_medium Use pre-warmed (37°C) medium check_temp->warm_medium No (cold) check_mixing Was mixing adequate during dilution? check_temp->check_mixing Yes (pre-warmed) warm_medium->end gentle_vortex Add stock dropwise while gently vortexing check_mixing->gentle_vortex Inadequate use_cosolvent Consider using a co-solvent in the final buffer check_mixing->use_cosolvent Adequate gentle_vortex->end use_cosolvent->end

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Detailed Steps:

  • Reduce Final Concentration: The simplest solution is often to lower the final concentration of this compound in your assay.

  • Optimize Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a stepwise serial dilution.

  • Use Pre-warmed Media: For cell-based assays, always use pre-warmed (37°C) cell culture media for dilutions, as solubility tends to increase with temperature.

  • Ensure Proper Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing to facilitate rapid and uniform dispersion.

  • Consider Co-solvents: If the above steps are insufficient, you can try incorporating a water-miscible organic co-solvent into your final buffer. However, ensure the co-solvent is compatible with your experimental system.

Issue 2: Precipitate in DMSO stock solution

Symptoms:

  • Visible crystals or cloudiness in your this compound DMSO stock solution.

Troubleshooting Steps:

  • Gentle Warming and Sonication: Gently warm the solution to 37°C and briefly sonicate to try and redissolve the precipitate.

  • Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO, as water contamination can significantly reduce solubility. Store DMSO properly to prevent moisture absorption.

  • Verify Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit of this compound in DMSO.

Data Presentation

Table 1: Reported Solubility of this compound in DMSO
SourceReported SolubilityMolar Concentration (approx.)
R&D SystemsSoluble to 100 mM100 mM
Selleck Chemicals86 mg/mL201.15 mM
Cayman ChemicalSlightly soluble: 0.1-1 mg/ml0.23 - 2.34 mM

Note: The conflicting solubility data highlights the importance of starting with a lower concentration stock solution and carefully observing for any precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 427.54 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.28 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Objective: To prepare a 10 µM final working concentration of this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Procedure:

    • Thaw a single-use aliquot of your 10 mM this compound in DMSO stock solution at room temperature.

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed (37°C) complete cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.

    • Gently vortex the intermediate dilution.

    • Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium. This yields a final concentration of 10 µM this compound with 0.1% DMSO.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway

G NVS_STG2 This compound STING_dimer STING Dimer NVS_STG2->STING_dimer Binds to transmembrane domain STING_oligomer STING Higher-Order Oligomer STING_dimer->STING_oligomer Induces oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN Induces expression

Caption: this compound-mediated activation of the STING signaling pathway.

References

Technical Support Center: NVS-STG2 STING Activation Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using NVS-STG2, a novel molecular glue activator of the STING (Stimulator of Interferon Genes) pathway. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to help you confidently confirm STING activation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate STING?

A1: this compound is a small molecule that functions as a "molecular glue" to activate human STING.[1][2][3] Unlike the natural ligand cGAMP, which binds to the cytosolic ligand-binding domain of STING, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers.[1][4] This binding promotes the formation of higher-order STING oligomers, a critical step for the recruitment and activation of downstream signaling proteins like TBK1 and IRF3, leading to the production of type I interferons and other inflammatory cytokines.

Q2: How can I confirm that this compound is activating the STING pathway in my cells?

A2: STING pathway activation can be confirmed by observing key downstream signaling events. The three most common methods are:

  • Phosphorylation of IRF3: Detecting the phosphorylated form of Interferon Regulatory Factor 3 (p-IRF3) by Western blot is a direct indicator of STING signaling pathway activation.

  • Interferon-β (IFN-β) Production: Measuring the secretion of IFN-β into the cell culture supernatant using an ELISA is a key functional readout of STING activation.

  • ISRE Reporter Gene Assay: Using a cell line containing a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE) provides a quantitative measure of the transcriptional response to STING activation.

Q3: Is this compound active against both human and mouse STING?

A3: No, this compound is selective for human STING and does not effectively activate the mouse ortholog. This is an important consideration when designing experiments. For in vivo studies, it is necessary to use human STING knock-in mouse models.

Q4: What is a typical effective concentration range for this compound?

A4: The effective concentration of this compound can vary depending on the cell type and the assay being used. For example, in THP1-Dual™ reporter cells, the half-maximal activation concentration (AC50) for ISRE-luciferase induction is approximately 5.2 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: No or low p-IRF3 signal on Western blot after this compound treatment.
Possible Cause Troubleshooting Steps
Cell line does not express STING or has a non-responsive allele. - Confirm STING expression in your cell line by Western blot using a total STING antibody.- Be aware of different human STING alleles (e.g., WT, REF, HAQ) which may have varied responses. This compound has been shown to be active on WT, REF, and HAQ alleles.
This compound is inactive or used at a suboptimal concentration. - Ensure proper storage of this compound according to the manufacturer's instructions.- Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM).
Incorrect timing for sample collection. - Phosphorylation of IRF3 is a transient event. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak response time. A 16-hour stimulation has been shown to be effective.
Issues with protein extraction or Western blot procedure. - Use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation.- Ensure efficient protein transfer to the membrane.- Use a validated anti-p-IRF3 (Ser396) antibody.
Using a mouse cell line. This compound is not active against mouse STING. Use a human cell line or a human STING knock-in mouse cell line.
Problem 2: No or low IFN-β detected by ELISA.
Possible Cause Troubleshooting Steps
Suboptimal this compound concentration or incubation time. - Perform a dose-response (e.g., 1 µM to 50 µM) and time-course (e.g., 8, 16, 24, 48 hours) experiment. IFN-β secretion is typically measured after 24-48 hours.
Cell line is a poor producer of IFN-β. - Use a positive control such as cGAMP or poly(I:C) to confirm that the cells are capable of producing IFN-β.- Consider using a more responsive cell line, such as human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.
Issues with sample collection or ELISA procedure. - Collect cell culture supernatants and centrifuge to remove cellular debris before storage at -80°C.- Follow the ELISA kit manufacturer's protocol carefully, ensuring proper standard curve preparation and dilutions.
Using a mouse cell line. This compound is not active against mouse STING. Use a human cell line.
Problem 3: No or low signal in ISRE reporter assay.
Possible Cause Troubleshooting Steps
Low transfection efficiency or unstable reporter cell line. - If using transient transfection, optimize the transfection protocol.- If using a stable cell line, ensure proper selection and maintenance of the reporter construct.
Suboptimal this compound concentration or incubation time. - Perform a dose-response experiment. An AC50 of 5.2 µM has been reported in THP1-Dual™ cells after 24 hours.- A 24-hour incubation is a common time point for this assay.
Issues with luciferase assay. - Ensure the luciferase substrate is properly prepared and stored.- Use a luminometer with appropriate sensitivity.- Include a positive control (e.g., cGAMP or Type I IFN) to validate the reporter system.
Using a mouse reporter cell line. This compound is not active against mouse STING. Use a human reporter cell line.

Data Presentation

Table 1: this compound Activity in Different Assays

AssayCell LineConcentration/DoseTime PointReadoutReference
ISRE Reporter AssayTHP1-Dual™AC50 = 5.2 µM24 hoursLuciferase Expression
IRF3 PhosphorylationHEK293T (co-transfected with STING)50 µM16 hoursp-IRF3 (Ser396)
IFN-β ProductionHuman PBMCs50 µMNot SpecifiedIFN-β levels comparable to cGAMP
STING OligomerizationPurified hSTING40 µM16 hoursHigher-order oligomers on native gel
In vivo T-cell PrimingB16-SIY tumor in hSTING knock-in mice400 µg, 800 µg (intratumoral)Day 8Dose-dependent T-cell priming

Experimental Protocols

Protocol 1: Detection of IRF3 Phosphorylation by Western Blot
  • Cell Seeding: Plate your human cells of choice (e.g., THP-1, HEK293T) at a density that will result in 80-90% confluency at the time of harvest.

  • Treatment: Treat the cells with this compound at the desired concentrations for the determined time course (e.g., 16 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µg/mL cGAMP).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-IRF3 (Ser396) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total IRF3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Measurement of IFN-β Secretion by ELISA
  • Cell Seeding and Treatment: Plate cells and treat with this compound, a vehicle control, and a positive control as described in Protocol 1. A common time point for IFN-β measurement is 24 hours.

  • Supernatant Collection:

    • After the incubation period, collect the cell culture supernatant.

    • Centrifuge at 1,000 x g for 10 minutes to pellet any cells or debris.

    • Transfer the clarified supernatant to a new tube. Samples can be assayed immediately or stored at -80°C.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for your specific human IFN-β ELISA kit.

    • Briefly, this typically involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the recombinant IFN-β standards provided in the kit.

    • Calculate the concentration of IFN-β in your samples based on the standard curve.

Protocol 3: ISRE Reporter Gene Assay
  • Cell Seeding: Plate your ISRE reporter cell line (e.g., THP1-Dual™) in a 96-well white, clear-bottom plate.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., cGAMP or human Type I IFN). Incubate for 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Perform the luciferase assay according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).

    • This typically involves lysing the cells and then adding the luciferase substrate.

  • Data Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • If using a dual-reporter system, normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell number and transfection efficiency.

    • Calculate the fold induction of the ISRE reporter activity relative to the vehicle-treated control.

Mandatory Visualizations

STING_Signaling_Pathway cluster_crosstalk Cell Membrane cluster_downstream Cytoplasm cluster_nucleus Nucleus This compound This compound STING_dimer_1 STING Dimer This compound->STING_dimer_1 Binds to Transmembrane Domain STING_dimer_2 STING Dimer Oligomerized_STING Oligomerized STING STING_dimer_1->Oligomerized_STING Molecular Glue Effect STING_dimer_2->Oligomerized_STING Molecular Glue Effect TBK1 TBK1 Oligomerized_STING->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISRE ISRE pIRF3_dimer->ISRE Translocates & Binds IFN_beta_gene IFN-β Gene ISRE->IFN_beta_gene Induces Transcription IFN_beta_protein IFN-β Secretion IFN_beta_gene->IFN_beta_protein

Caption: this compound-mediated STING signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Confirmation Assays start Seed Human Cells treatment Treat with this compound (include vehicle & positive controls) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis 2-24h supernatant Collect Supernatant treatment->supernatant 24-48h reporter Read Reporter Signal treatment->reporter 24h western Western Blot for p-IRF3 lysis->western elisa ELISA for IFN-β supernatant->elisa luciferase Luciferase Assay for ISRE reporter->luciferase

Caption: Workflow for confirming STING activation.

Troubleshooting_Logic start No/Low STING Activation Signal q_cell Are you using a human cell line? start->q_cell a_cell_no Switch to a human cell line. This compound is human-specific. q_cell->a_cell_no No q_positive_control Does the positive control (e.g., cGAMP) work? q_cell->q_positive_control Yes a_pc_no Troubleshoot the assay itself: - Cell health/STING expression - Reagent/antibody quality - Protocol steps q_positive_control->a_pc_no No q_dose_time Have you performed a dose-response & time-course? q_positive_control->q_dose_time Yes a_dt_no Optimize this compound concentration and incubation time for your system. q_dose_time->a_dt_no No final Review specific protocol steps (e.g., phosphatase inhibitors, luciferase reagent prep). q_dose_time->final Yes

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

Validating the Immune Response Induced by NVS-STG2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of NVS-STG2's performance against other alternative STING (Stimulator of Interferator of Genes) agonists, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.

Introduction to this compound

This compound is a novel, synthetic small molecule that activates the STING pathway.[1] Unlike many other STING agonists that mimic the natural ligand cGAMP, this compound functions as a "molecular glue".[1][2][3] It binds to a unique pocket on the transmembrane domain of the STING protein, promoting its high-order oligomerization and subsequent activation of downstream signaling.[2] This activation of the STING pathway is a critical step in initiating an innate immune response, which can lead to a potent anti-tumor effect. The development of STING agonists like this compound is a promising strategy in cancer immunotherapy, particularly for overcoming resistance to immune checkpoint inhibitors by turning "cold" tumors into "hot", immune-infiltrated tumors.

Mechanism of Action: The STING Signaling Pathway

The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, stimulate an adaptive immune response against pathogens and cancer cells.

This compound activates this pathway by directly binding to STING dimers and inducing their oligomerization. This conformational change leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I IFNs.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus NVS_STG2 This compound STING_dimer STING Dimer (on ER) NVS_STG2->STING_dimer Binds & Induces Oligomerization STING_oligomer STING Oligomer STING_dimer->STING_oligomer TBK1 TBK1 STING_oligomer->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Induces Transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus Translocation IFN_production Type I IFN Production IFN_genes->IFN_production ISRE_Luc_Assay A Seed THP1-Dual™ cells (contain an ISRE-inducible luciferase reporter) B Treat cells with varying concentrations of this compound A->B C Incubate for 24 hours B->C D Add luciferase substrate C->D E Measure luminescence D->E F Calculate AC50 value E->F

References

A Comparative Guide to STING Agonists: NVS-STG2 vs. a New Generation of Immune Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel STING agonist NVS-STG2 with other prominent alternatives, supported by experimental data. We delve into their mechanisms of action, present quantitative comparisons, and detail the experimental protocols used to generate the supporting data.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a sensor for cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of STING triggers a potent downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This has positioned STING as a promising therapeutic target in immuno-oncology, with the potential to transform "cold" tumors, which are devoid of immune cells, into "hot" tumors that are responsive to immunotherapy.[1][2]

This compound is a novel STING agonist that has garnered significant interest due to its unique mechanism of action. Unlike many other STING agonists that target the ligand-binding domain, this compound acts as a "molecular glue," binding to a pocket between the transmembrane domains of adjacent STING dimers.[3][4][5] This binding promotes the higher-order oligomerization of STING, a crucial step for its activation.

This guide will compare this compound with two other well-characterized STING agonists: diABZI, a potent non-cyclic dinucleotide (non-CDN) agonist, and MSA-2, an orally available non-nucleotide agonist.

Quantitative Comparison of STING Agonist Activity

The following table summarizes the in vitro potency of this compound, diABZI, and MSA-2 in various cell-based assays. The half-maximal effective concentration (EC50) and activation concentration (AC50) are key metrics for comparing the potency of these agonists.

AgonistAssay TypeCell LineSpeciesParameterValueReference
This compound ISRE-Luc Reporter AssayTHP1-DualHumanAC505.2 µM
diABZI IFNβ SecretionHuman PBMCsHumanEC50130 nM
IFNβ SecretionMouse PBMCsMouseEC50186 nM
IRF-Luciferase ReporterTHP1-DualHumanEC500.144 ± 0.149 nM
MSA-2 IFNβ SecretionTHP-1HumanEC508.3 µM (WT), 24 µM (HAQ)
STING ActivationHuman STING (WT)HumanEC500.6 µM
STING ActivationMouse STING (WT)MouseEC500.8 µM
IFNβ ProductionBone Marrow-Derived Dendritic Cells (BMDCs)MouseEC500.00183 mg/ml
IFNβ ProductionBone Marrow-Derived Macrophages (BMDMs)MouseEC500.00148 mg/ml

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

STING Signaling Pathway

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons and other inflammatory genes.

STING_Signaling_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_n p-IRF3 (Dimer) pIRF3->pIRF3_n translocates STING_active Activated STING (Oligomer) STING->STING_active translocates & oligomerizes STING_active->TBK1 recruits & activates IFN_genes Type I Interferon Genes pIRF3_n->IFN_genes induces transcription

Caption: The cGAS-STING signaling cascade.

Experimental Workflow: In Vitro STING Reporter Assay

A common method to quantify the activity of STING agonists is through a reporter gene assay. This typically involves a cell line, such as the human monocytic cell line THP-1, which has been engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). When a STING agonist activates the pathway, the resulting production of type I interferons leads to the expression of the reporter gene, which can be quantified by measuring the light output.

Reporter_Assay_Workflow In Vitro STING Reporter Assay Workflow start Start seed_cells Seed THP1-Dual reporter cells in a 96-well plate start->seed_cells add_agonist Add serial dilutions of STING agonist seed_cells->add_agonist incubate Incubate for 24 hours add_agonist->incubate add_reagent Add luciferase assay reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and determine EC50/AC50 measure->analyze end End analyze->end

Caption: Workflow for a STING reporter assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro STING Reporter Gene Assay

This protocol is based on the use of THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an ISRE.

Materials:

  • THP1-Dual™ Cells

  • 96-well plates

  • STING agonists (this compound, diABZI, MSA-2)

  • Cell culture medium (e.g., RPMI 1640)

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

Method:

  • Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 180 µL of cell culture medium.

  • Agonist Preparation: Prepare serial dilutions of the STING agonists in cell culture medium.

  • Treatment: Add 20 µL of the diluted agonists to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luminescence Measurement: Add 20 µL of the luciferase detection reagent to each well.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50/AC50 values by fitting the data to a dose-response curve.

In Vivo Murine Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16 melanoma)

  • STING agonists (this compound, diABZI, MSA-2)

  • Vehicle control

  • Calipers for tumor measurement

Method:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Agonist Administration: Administer the STING agonists via the desired route (e.g., intratumoral, intravenous, or oral administration) at the specified dose and schedule. For example, this compound has been administered via intratumoral injection.

  • Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis: Compare the tumor growth curves and survival rates between the different treatment groups to evaluate the anti-tumor efficacy of the agonists.

Conclusion

This compound represents a novel class of STING agonists with a distinct "molecular glue" mechanism of action. While direct quantitative comparisons of potency can vary depending on the specific assay and cell type used, the available data suggests that non-CDN agonists like diABZI can exhibit high potency, often in the nanomolar range. MSA-2 offers the advantage of oral bioavailability, a significant step forward for the clinical application of STING agonists. The choice of a STING agonist for research or therapeutic development will depend on the specific application, desired route of administration, and the target cell population. The experimental protocols and data presented in this guide provide a foundation for making informed decisions in the rapidly evolving field of STING-targeted immunotherapy.

References

The Synergistic Potential of STING Agonists and Chemotherapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the natural ligands of the STING protein, can trigger potent anti-tumor immune responses. While preclinical and clinical investigations are ongoing for various STING agonists, this guide focuses on the synergistic effects observed when these agents are combined with traditional chemotherapy.

Due to the limited availability of public data on the direct combination of the novel STING molecular glue, NVS-STG2, with chemotherapy, this guide will draw comparisons from studies involving the well-characterized non-nucleotide STING agonist, MSA-2. MSA-2, like this compound, activates the STING pathway and has been explored in combination with chemotherapeutic agents, offering valuable insights into the potential synergies that may be applicable to other STING agonists.

Harnessing Synergy: Combining STING Activation with Chemotherapy

The rationale for combining STING agonists with chemotherapy lies in their complementary mechanisms of action. Chemotherapy can induce immunogenic cell death (ICD), leading to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). These molecules can, in turn, activate the cGAS-STING pathway, initiating an anti-tumor immune response. The addition of an exogenous STING agonist is hypothesized to amplify this response, leading to a more robust and durable anti-tumor effect.

Recent preclinical studies have explored the combination of the STING agonist MSA-2 with platinum-based chemotherapy, demonstrating enhanced anti-tumor efficacy.

Quantitative Analysis of Combination Therapies

The following table summarizes the key findings from a study investigating the anti-tumor effects of a platinum-modified MSA-2 (MSA-2-Pt), which combines the cytotoxic activity of platinum with the immune-stimulating properties of MSA-2.

Treatment GroupTumor Growth InhibitionKey Immune Cell ChangesReference
Control Baseline-[1]
MSA-2 ModerateIncreased IFN-β levels[1]
MSA-2-Pt Significant Enhanced tumor cell death and STING pathway activation [1]

Note: Specific quantitative values for tumor growth inhibition were not provided in the abstract.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are crucial.

Synthesis of Platinum-Modified MSA-2 (MSA-2-Pt)

The synthesis of MSA-2-Pt involves the modification of the STING agonist MSA-2 with a platinum salt, a classic chemotherapeutic agent[1]. This creates a single molecule with dual functionality: the cytotoxic effects of platinum and the immunostimulatory properties of MSA-2[1].

In Vitro Cell Viability and STING Activation Assays
  • Cell Lines: Murine colon carcinoma (MC38) and melanoma (B16F10) cell lines are commonly used to evaluate the in vitro efficacy of STING agonists and their combinations.

  • Methodology:

    • Cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are treated with varying concentrations of MSA-2, a platinum-based drug, or the combination (MSA-2-Pt).

    • Cell viability is assessed using standard assays such as MTT or CellTiter-Glo.

    • STING pathway activation is measured by quantifying the expression of downstream signaling molecules like phosphorylated TBK1, phosphorylated IRF3, and IFN-β using techniques such as Western blotting and ELISA.

In Vivo Tumor Models
  • Animal Models: Syngeneic mouse models, such as C57BL/6 mice bearing MC38 or B16F10 tumors, are utilized to assess the in vivo anti-tumor efficacy.

  • Treatment Regimen:

    • Tumors are established by subcutaneous injection of cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • Treatments (e.g., MSA-2, MSA-2-Pt, vehicle control) are administered, often via intratumoral injection.

  • Efficacy Assessment:

    • Tumor growth is monitored regularly by measuring tumor volume.

    • At the end of the study, tumors and relevant tissues (e.g., spleens, lymph nodes) are harvested for further analysis.

    • Immune cell infiltration (e.g., CD8+ T cells, NK cells) is quantified by flow cytometry or immunohistochemistry.

    • Cytokine levels in serum and the tumor microenvironment are measured by ELISA or multiplex assays.

Visualizing the Mechanisms of Action

Signaling Pathway of STING Activation by MSA-2

STING_Pathway MSA2 MSA-2 STING STING Dimer (ER Membrane) MSA2->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pTBK1->IRF3 Phosphorylates Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN Upregulates transcription Immune_Response Anti-tumor Immune Response IFN->Immune_Response Promotes

Caption: MSA-2 activates the STING pathway, leading to the production of Type I interferons and an anti-tumor immune response.

Experimental Workflow for In Vivo Synergy Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Control Vehicle Control Chemo Chemotherapy (e.g., Platinum) STING_Agonist STING Agonist (e.g., MSA-2) Combination Combination (e.g., MSA-2-Pt) Tumor_Volume Tumor Volume Measurement Combination->Tumor_Volume Immune_Profiling Immune Cell Profiling (Flow Cytometry) Combination->Immune_Profiling Cytokine_Analysis Cytokine Level Analysis (ELISA) Combination->Cytokine_Analysis

Caption: Workflow for evaluating the in vivo synergy of a STING agonist and chemotherapy.

Conclusion and Future Directions

The available preclinical data, primarily from studies on the STING agonist MSA-2, strongly suggest that combining STING pathway activation with chemotherapy holds significant promise for enhancing anti-tumor immunity. The synergistic effects appear to be driven by the dual action of direct tumor cell killing by chemotherapy and the subsequent amplification of the immune response by the STING agonist.

While these findings are encouraging, further research is needed to fully elucidate the potential of this combination therapy. Specifically, studies directly investigating the synergistic effects of this compound with various chemotherapy agents are warranted. Future research should also focus on optimizing dosing schedules and exploring biomarkers to identify patients most likely to benefit from this therapeutic approach. The development of novel delivery systems that co-localize both the chemotherapeutic agent and the STING agonist at the tumor site could further enhance efficacy and minimize systemic toxicity.

References

NVS-STG2: A Comparative Analysis of a Novel STING-Activating Molecular Glue

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of targeted therapeutics, molecular glues have emerged as a promising modality to modulate protein-protein interactions previously deemed "undruggable." This guide provides a comparative analysis of NVS-STG2, a novel molecular glue that activates the Stimulator of Interferon Genes (STING) pathway, with other well-characterized molecular glues. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, mechanisms, and experimental validation of these compounds.

Mechanism of Action: this compound and STING Activation

This compound acts as a molecular glue by binding to a pocket between the transmembrane domains of adjacent STING dimers. This binding induces and stabilizes the higher-order oligomerization of STING, a critical step for its activation and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This mechanism of action distinguishes this compound from the natural STING agonist, cGAMP, which binds to the cytosolic ligand-binding domain.

Quantitative Performance Comparison

The following table summarizes the quantitative data for this compound and other notable molecular glues. It is important to note that the experimental conditions and cell types used for these measurements vary, which should be taken into consideration when making direct comparisons.

Molecular GlueTarget Protein(s)E3 LigaseMechanismAssay TypeCell LineQuantitative Value
This compound STINGN/AInduces OligomerizationISRE-Luc ReporterTHP1-DualAC50 = 5.2 µM
Lenalidomide IKZF1, IKZF3CRBNInduces DegradationProtein DegradationMM.1SDC50 < 1 µM
Pomalidomide IKZF1, IKZF3CRBNInduces DegradationProtein DegradationMM.1SDC50 < 1 µM
CCT369260 BCL6N/A (BTB domain)Induces DegradationProtein DegradationOCI-Ly1DC50 = 54 nM
CR8 Cyclin KDDB1/CUL4Induces DegradationProtein DegradationN/AN/A
Indisulam RBM39DCAF15Induces DegradationProtein DegradationN/AN/A

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

STING_Signaling_Pathway cluster_nvs This compound Action cluster_downstream Downstream Signaling NVS_STG2 This compound STING_Dimer STING Dimer NVS_STG2->STING_Dimer Binds to Transmembrane Domain STING_Oligomer STING Oligomer STING_Dimer->STING_Oligomer Promotes Oligomerization TBK1 TBK1 STING_Oligomer->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFNs Type I Interferons p_IRF3->IFNs Induces Transcription Molecular_Glue_Workflow cluster_discovery Discovery & Validation cluster_characterization Functional Characterization cluster_in_vivo In Vivo Evaluation Screening High-Throughput Screening (e.g., Reporter Assay, Phenotypic Screen) Hit_ID Hit Identification & Confirmation Screening->Hit_ID Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC, Co-IP) Hit_ID->Ternary_Complex Degradation_Assay Target Protein Degradation (Western Blot, Proteomics) Ternary_Complex->Degradation_Assay Ubiquitination_Assay In Vitro/Cellular Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Cellular_Activity Cellular Potency & Selectivity (e.g., Viability, Cytokine Production) Ubiquitination_Assay->Cellular_Activity PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Activity->PK_PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy

Validating the Antitumor Effects of NVS-STG2 in hSTING Knock-in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel STING (Stimulator of Interferon Genes) agonist, NVS-STG2, with other STING activators. The focus is on its preclinical antitumor efficacy, mechanism of action, and the immunological responses it elicits in humanized STING (hSTING) knock-in mouse models.

Executive Summary

This compound is a first-in-class, molecular glue-like compound that activates human STING through a distinct allosteric mechanism. By binding to a pocket between the transmembrane domains of adjacent STING dimers, this compound induces high-order oligomerization, leading to robust downstream signaling and potent anti-tumor immunity.[1] Preclinical data in hSTING knock-in mice bearing syngeneic tumors, such as MC38 colon adenocarcinoma and B16-SIY melanoma, demonstrate significant tumor growth inhibition and dose-dependent T-cell priming.[1] This guide will delve into the experimental data supporting these findings, compare this compound to other STING agonists, and provide detailed experimental protocols for researchers looking to validate these effects.

Mechanism of Action: this compound as a STING Molecular Glue

Unlike the natural STING ligand, cyclic GMP-AMP (cGAMP), which binds to the ligand-binding domain, this compound targets the transmembrane domain of the STING protein.[1] This unique binding mode effectively "glues" STING dimers together, promoting the formation of larger oligomers necessary for full STING activation.[1] This leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines that drive a potent anti-tumor immune response. One study found that this compound induces high levels of IFNβ production in human peripheral blood mononuclear cells (PBMCs), comparable to cGAMP.[1]

Figure 1. STING Signaling Pathway Activation by cGAMP and this compound.

Comparative Antitumor Efficacy of STING Agonists

While direct head-to-head studies are limited, this section provides a comparative overview of this compound's performance against other STING agonists based on available preclinical data in relevant mouse tumor models.

In Vivo Antitumor Activity in Syngeneic Mouse Models

The MC38 (colon adenocarcinoma) and B16-SIY (melanoma) tumor models in hSTING knock-in mice are standard platforms for evaluating the efficacy of human STING agonists.

Table 1: Comparison of Antitumor Efficacy of STING Agonists in MC38 and B16-SIY Tumor Models

STING AgonistTumor ModelDosing Regimen (Intratumoral)Key Antitumor EffectsCitation(s)
This compound MC38 800 µg; 3 times (days 11, 14, 18)Significantly slowed tumor growth; no tumor growth in 4/9 mice.
This compound B16-SIY 400 µg, 800 µg; single dose (day 8)Dose-dependent induction of T-cell priming.
cGAMPB16-F10Not specifiedInduces potent antitumor response, infiltration of activated NK cells and CD8+PD-1+ T cells.
ADU-S100B16-F10Not specifiedSlowed tumor growth; improved efficacy when combined with anti-PD-L1.
DMXAA (murine STING specific)B16-SIYSingle doseComplete tumor elimination in the majority of mice.
MSA-2MC38450 µg; single doseTumor regression and long-lasting antitumor immunity.

Note: The data presented is a synthesis from multiple studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Immunological Response to STING Agonists

The therapeutic efficacy of STING agonists is largely dependent on the induction of a robust anti-tumor immune response, characterized by the activation of dendritic cells (DCs), priming of tumor-specific T cells, and the production of pro-inflammatory cytokines.

Table 2: Comparison of Immunological Responses to STING Agonists

STING AgonistKey Immunological EffectsCitation(s)
This compound - Induces high levels of IFNβ production in human PBMCs, comparable to cGAMP.- Induces STING-dependent IRF3 phosphorylation.- Causes dose-dependent T-cell priming in vivo.
cGAMP- Triggers STING activation and IFNβ production in myeloid and B cells.- Leads to NK cell-mediated tumor killing.
ADU-S100- Increases Type I IFN signaling and maturation of antigen-presenting cells.- Improves T cell recruitment into tumors.
DMXAA- Induces production of IFN-β, IL-6, TNF-α, and IL-12.- Upregulates MHCII, CD40, and CD86 on DCs.- Markedly increases endogenous T cell response.
diABZI- Highly potent inducer of Type I IFN.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of STING agonists. The following are representative protocols for key experiments.

Experimental_Workflow cluster_in_vivo In Vivo Tumor Model cluster_ex_vivo Ex Vivo Analysis A hSTING Knock-in Mice B Tumor Cell Implantation (MC38 or B16-SIY) A->B C Tumor Growth Monitoring B->C D Intratumoral Injection (this compound vs. Vehicle/Comparator) C->D E Measurement of Tumor Volume D->E F Survival Analysis E->F G Tumor & Spleen Harvest E->G F->G H Single-Cell Suspension Preparation G->H J Serum Collection G->J I Flow Cytometry for Immune Cell Profiling H->I K Cytokine Analysis (ELISA) J->K

Figure 2. Experimental Workflow for Validating this compound Antitumor Effects.

In Vivo Tumor Studies in hSTING Knock-in Mice
  • Animal Models: Utilize human STING knock-in mice on a C57BL/6 background to accurately assess the activity of human-specific STING agonists.

  • Tumor Cell Lines:

    • MC38 (murine colon adenocarcinoma)

    • B16-SIY (murine melanoma engineered to express the SIYRYYGL antigen)

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 or B16-SIY cells into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

    • Administer this compound, a comparator STING agonist, or vehicle control via intratumoral injection.

    • A typical dosing for this compound could be 400-800 µg per mouse.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor animal body weight and overall health.

    • Record survival data.

Immune Cell Profiling by Flow Cytometry
  • Sample Preparation: At a designated time point post-treatment, harvest tumors and spleens.

  • Tissue Dissociation: Mechanically and enzymatically digest tumors to obtain a single-cell suspension. Prepare splenocytes by mechanical dissociation.

  • Red Blood Cell Lysis: Treat cell suspensions with ACK lysis buffer to remove red blood cells.

  • Staining:

    • Stain cells with a panel of fluorescently labeled antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Gr-1) and activation markers (e.g., CD69, CD25, PD-1, IFN-γ, TNF-α).

    • For intracellular cytokine staining, stimulate cells with a protein transport inhibitor (e.g., Brefeldin A) and cell activators (e.g., PMA/Ionomycin) prior to fixation and permeabilization.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify immune cell populations and their activation status.

Cytokine Analysis by ELISA
  • Sample Collection: Collect blood via cardiac puncture or tail vein bleeding at various time points post-treatment.

  • Serum Preparation: Allow blood to clot and centrifuge to separate serum.

  • ELISA:

    • Use commercially available ELISA kits for specific cytokines of interest (e.g., IFN-β, IFN-γ, TNF-α, IL-6).

    • Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, and developing the colorimetric reaction.

    • Measure absorbance using a plate reader and calculate cytokine concentrations based on the standard curve.

Conclusion

This compound represents a promising new class of STING agonists with a unique mechanism of action. Its ability to potently activate human STING and induce significant antitumor effects in preclinical models warrants further investigation. This guide provides a framework for researchers to validate and compare the efficacy of this compound against other immunotherapies, ultimately contributing to the development of more effective cancer treatments. The provided experimental protocols offer a starting point for designing robust studies to further elucidate the therapeutic potential of this novel compound.

References

NVS-STG2: A Comparative Analysis of a Novel STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comprehensive comparative analysis of NVS-STG2, a novel STING agonist with a unique mechanism of action, against its analogs. This analysis is supported by available experimental data and detailed methodologies to assist researchers in the evaluation and potential application of these compounds.

Mechanism of Action: A Tale of Two Binding Sites

The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a danger signal and initiating a cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, activates a robust anti-tumor immune response. STING agonists can be broadly categorized based on their binding site and mechanism of action.

This compound: The Molecular Glue

This compound represents a new class of STING agonists that functions as a "molecular glue".[1][2] Unlike canonical STING activators, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers.[2] This binding event stabilizes the STING oligomer, promoting the formation of higher-order structures that are essential for downstream signaling.[1] This unique allosteric activation mechanism sets it apart from other STING agonists.

Cyclic Dinucleotide (CDN) Analogs (e.g., cGAMP)

Cyclic GMP-AMP (cGAMP) is the endogenous ligand for STING.[3] Synthetic CDN analogs mimic this natural activator, binding directly to the cGAMP-binding pocket in the ligand-binding domain (LBD) of the STING protein. This binding induces a conformational change in STING, leading to its activation.

Non-Cyclic Dinucleotide (Non-CDN) Analogs (e.g., diABZI)

Non-CDN agonists represent a chemically diverse group of small molecules that also activate STING. diABZI, a potent non-CDN agonist, binds to the same cGAMP pocket in the STING LBD but does so in a manner that maintains an "open" conformation of the STING protein, unlike the "closed" conformation induced by CDNs.

Quantitative Performance Comparison

The following table summarizes key in vitro performance metrics for this compound and its representative analogs. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

ParameterThis compound2',3'-cGAMP (endogenous ligand)diABZI (non-CDN)
Mechanism of Action Molecular Glue (binds transmembrane domain)Direct Agonist (binds ligand-binding domain)Direct Agonist (binds ligand-binding domain)
ISRE Reporter Assay (AC50/EC50) ~5.2 µM (in THP1-Dual cells)~5 µM~10 nM
IFN-β Induction High levels, comparable to cGAMP (in human PBMCs)ModerateHigh
Binding Affinity (Kd) Not Reported~100 nM~5 nM

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical models. Intratumoral injection of this compound in a MC38 tumor model in hSTING knock-in mice led to a significant slowing of tumor growth. Notably, in this study, 4 out of 9 mice treated with this compound showed no tumor growth over the 33-day experimental period. Furthermore, this compound induced a dose-dependent and significant T-cell priming response in a B16-SIY tumor model.

For comparison, the endogenous agonist cGAMP has also shown anti-tumor activity in mice by enhancing innate immune responses and inducing the cross-priming of CD8+ T cells. The potent non-CDN agonist diABZI has been shown to significantly inhibit tumor growth in a mouse model of colorectal cancer.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments cited in this guide.

Interferon-β (IFN-β) Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate the STING pathway, leading to the transcription of the IFN-β gene.

Objective: To determine the potency (EC50) of STING agonists in inducing IFN-β promoter activity.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are seeded in a 96-well plate and treated with serial dilutions of the STING agonist (e.g., this compound, cGAMP, diABZI) or a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: A luciferase assay reagent is added to each well to lyse the cells and provide the substrate for the luciferase enzyme. The luminescence, which is proportional to the IFN-β promoter activity, is measured using a luminometer.

  • Data Analysis: The luminescence values are plotted against the agonist concentration, and the EC50 value is calculated using a non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.

Objective: To verify that a STING agonist directly engages the STING protein in cells.

Methodology:

  • Cell Culture and Treatment: A suitable cell line expressing STING (e.g., THP-1) is cultured and treated with the STING agonist at a specific concentration or a vehicle control.

  • Heat Treatment: The treated cells are subjected to a temperature gradient for a short period. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Detection: The amount of soluble STING protein in each sample is quantified by Western blotting or other protein detection methods like ELISA.

  • Data Analysis: An increase in the amount of soluble STING protein at higher temperatures in the presence of the agonist compared to the control indicates target engagement.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This experiment evaluates the ability of a STING agonist to inhibit tumor growth in an immunocompetent mouse model.

Objective: To assess the in vivo anti-tumor efficacy of a STING agonist.

Methodology:

  • Tumor Cell Implantation: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) is subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Compound Administration: Once the tumors reach a predetermined size, the STING agonist is administered to the mice. The route of administration can be intratumoral, intravenous, or intraperitoneal, depending on the compound's properties and the study's objective. A vehicle control group is also included.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and immunological analysis of the tumor microenvironment (e.g., T-cell infiltration).

  • Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Signaling Pathway and Experimental Workflow Diagrams

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA cyto-dsDNA dsDNA->cGAS senses STING_dimer STING Dimer cGAMP->STING_dimer STING_oligo STING Oligomer STING_dimer->STING_oligo translocates & oligomerizes TBK1 TBK1 STING_oligo->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene activates transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein IFN-β Protein IFNB_mRNA->IFNB_protein translation Secreted IFN-β Secreted IFN-β IFNB_protein->Secreted IFN-β NVS_STG2 This compound NVS_STG2->STING_dimer glues & oligomerizes diABZI diABZI diABZI->STING_dimer

Caption: The cGAS-STING signaling pathway and points of intervention for different agonist classes.

IFN_beta_Reporter_Assay start Start culture Culture THP-1 Reporter Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with STING Agonist or Vehicle Control seed->treat incubate Incubate for 18-24h treat->incubate lyse Lyse Cells & Add Luciferase Substrate incubate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data (EC50) measure->analyze end End analyze->end In_Vivo_Efficacy_Study start Start implant Implant Tumor Cells in Syngeneic Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth administer Administer STING Agonist or Vehicle Control monitor_growth->administer monitor_efficacy Monitor Anti-Tumor Efficacy administer->monitor_efficacy analyze Analyze Data (Tumor Growth Inhibition) monitor_efficacy->analyze end End analyze->end

References

Independent Verification of NVS-STG2's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NVS-STG2's performance with other STING (Stimulator of Interferon Genes) agonists, supported by experimental data. Detailed methodologies for key experiments are included to facilitate independent verification.

Executive Summary

This compound is a novel STING agonist that operates through a distinct "molecular glue" mechanism. Unlike the endogenous ligand cGAMP which binds to the ligand-binding domain of STING, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers. This unique interaction promotes the formation of higher-order STING oligomers, leading to the activation of downstream signaling pathways that induce the production of type I interferons and other pro-inflammatory cytokines. This guide presents a comparative analysis of this compound with other known STING agonists, cGAMP and diABZI, focusing on their mechanism of action and potency.

Data Presentation

The following table summarizes the quantitative data for this compound and its comparators.

CompoundMechanism of ActionTarget Site on STINGPotency (in THP1-Dual™ Cells)
This compound Molecular GlueTransmembrane Domain InterfaceAC₅₀ = 5.2 µM[1]
cGAMP Endogenous LigandLigand-Binding DomainInduces comparable IFNβ production to 50 µM this compound in human PBMCs[1]
diABZI Synthetic AgonistLigand-Binding DomainEC₅₀ = 130 nM (human STING)[2][3]

Signaling Pathway of this compound

This compound's mechanism of action involves a series of molecular events culminating in the production of type I interferons.

NVS_STG2_Signaling_Pathway NVS_STG2 This compound STING_dimer STING Dimer NVS_STG2->STING_dimer Binds to transmembrane domain interface STING_oligomer STING Higher-Order Oligomer STING_dimer->STING_oligomer Induces oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Nucleus Nucleus pIRF3_dimer->Nucleus Translocation IFN_genes Type I Interferon Gene Transcription Nucleus->IFN_genes

Caption: this compound signaling pathway leading to interferon gene transcription.

Experimental Protocols

STING Activation Assay in THP1-Dual™ Reporter Cells

This protocol is designed to quantify the activation of the STING pathway by measuring the activity of a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

Materials:

  • THP1-Dual™ cells (InvivoGen)[4]

  • RPMI 1640 medium supplemented with 10% FBS, 1% Pen-Strep, 2 mM L-glutamine, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.

  • This compound, cGAMP, diABZI

  • 96-well plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Seed THP1-Dual™ cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

  • Prepare serial dilutions of this compound, cGAMP, and diABZI in assay medium.

  • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Plot the dose-response curves and determine the EC₅₀ or AC₅₀ values.

IRF3 Phosphorylation Assay by Western Blot

This protocol is used to qualitatively and semi-quantitatively assess the phosphorylation of IRF3, a key downstream event in STING signaling.

Materials:

  • HEK293T cells

  • DMEM medium supplemented with 10% FBS and 1% Pen-Strep.

  • Plasmids for STING and IRF3 expression (optional, for overexpression systems).

  • This compound, cGAMP, diABZI

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

  • (Optional) Transfect cells with STING and IRF3 expression plasmids.

  • Treat the cells with different concentrations of this compound, cGAMP, or diABZI for the desired time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • (Optional) Strip the membrane and re-probe with an anti-total-IRF3 antibody for loading control.

Comparative Mechanism of Action

The following diagram illustrates the distinct mechanisms of action of this compound, cGAMP, and diABZI in activating the STING pathway.

STING_Agonist_Comparison cluster_NVS_STG2 This compound cluster_cGAMP cGAMP cluster_diABZI diABZI NVS_STG2 This compound TMD Transmembrane Domain Interface NVS_STG2->TMD Binds STING_Activation STING Activation (Oligomerization) TMD->STING_Activation cGAMP cGAMP LBD Ligand-Binding Domain cGAMP->LBD Binds LBD->STING_Activation diABZI diABZI diABZI->LBD Binds Downstream_Signaling Downstream Signaling (TBK1/IRF3 Phosphorylation) STING_Activation->Downstream_Signaling IFN_Production Type I Interferon Production Downstream_Signaling->IFN_Production

Caption: Comparison of binding sites for different STING agonists.

Experimental Workflow for Verification

The following workflow outlines the key steps for the independent verification of this compound's mechanism of action.

Verification_Workflow start Start cell_culture Cell Culture (THP1-Dual™ or HEK293T) start->cell_culture compound_treatment Compound Treatment (this compound, cGAMP, diABZI) cell_culture->compound_treatment assay_selection Select Assay compound_treatment->assay_selection reporter_assay Luciferase Reporter Assay assay_selection->reporter_assay Potency western_blot Western Blot for p-IRF3 assay_selection->western_blot Mechanism data_analysis Data Analysis (Dose-Response Curves, Band Densitometry) reporter_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism and Potency data_analysis->conclusion

Caption: Experimental workflow for verifying this compound's activity.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Nvs-stg2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of Nvs-stg2, a potent small molecule agonist of the STING (Stimulator of Interferon Genes) pathway. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Given the potent biological activity of this compound as an immunomodulator, a cautious approach to handling is warranted. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following standard personal protective equipment is mandatory to prevent accidental exposure.

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesStandard laboratory grade. Change frequently, especially if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection Not generally required for handling solutions.Use a certified fume hood when weighing the solid compound or preparing stock solutions to avoid inhalation of powder.

Operational Plan & Workflow

Proper planning and execution of experiments involving this compound are critical for safety and reproducibility. The following workflow outlines the key steps from receiving the compound to its experimental application.

operational_workflow Operational Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Disposal receive Receive & Log Compound store Store at -20°C or -80°C receive->store prepare Prepare Stock Solution in Fume Hood store->prepare aliquot Aliquot & Store Stock Solution prepare->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution thaw->dilute in_vitro In Vitro Assays dilute->in_vitro in_vivo In Vivo Administration dilute->in_vivo collect_liquid Collect Liquid Waste in_vitro->collect_liquid collect_solid Collect Solid Waste in_vitro->collect_solid in_vivo->collect_solid label_waste Label Hazardous Waste collect_liquid->label_waste collect_solid->label_waste dispose EHS Pickup label_waste->dispose

Operational Workflow for this compound Handling

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound or its waste in standard trash or down the drain.

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.

  • Solid Waste: All contaminated consumables (e.g., pipette tips, tubes, gloves, flasks) must be collected in a separate, clearly labeled hazardous waste container for solids.

  • Decontamination: Decontaminate work surfaces with a suitable laboratory disinfectant, followed by a thorough cleaning with 70% ethanol.

  • Waste Pickup: Once the waste containers are full, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

Experimental Protocols

This compound acts as a molecular glue, binding to the transmembrane domains of STING dimers to induce their high-order oligomerization and subsequent activation of downstream signaling.[1][2][3][4]

This compound Signaling Pathway

nvs_stg2_pathway This compound STING Activation Pathway Nvs_stg2 This compound STING_dimer STING Dimer (ER-resident) Nvs_stg2->STING_dimer Binds to transmembrane domains STING_oligomer STING High-Order Oligomer STING_dimer->STING_oligomer Induces oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Recruits & Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Nucleus Nucleus pIRF3_dimer->Nucleus Translocates to IFN_genes Type I IFN & ISG Transcription Nucleus->IFN_genes Activates

This compound STING Activation Pathway
In Vitro Assays

The following table summarizes key parameters for common in vitro assays used to characterize this compound activity.[1]

AssayCell LineThis compound ConcentrationIncubation TimeReadout
ISRE Reporter Assay THP1-Dual™AC₅₀ = 5.2 µM24 hoursLuciferase activity
IRF3 Phosphorylation HEK293T (STING co-transfected)50 µM16 hoursWestern Blot for p-IRF3
STING Aggregation 293T50 µM16 hoursFluorescence microscopy
IFNβ Production Human PBMCs50 µM-ELISA or qPCR for IFNβ

Detailed Methodology: ISRE Reporter Assay

  • Cell Seeding: Seed THP1-Dual™ cells (which express an Interferon Stimulated Response Element (ISRE)-inducible luciferase reporter) in a 96-well plate at a density of 100,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Lysis and Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).

  • Data Analysis: Plot the luciferase signal against the this compound concentration and calculate the half-maximal activity concentration (AC₅₀).

In Vivo Studies

This compound has demonstrated significant anti-tumor activity in mouse models.

Mouse ModelTumor Cell LineThis compound DoseAdministration RouteDosing ScheduleKey Finding
hSTING Knock-in MC38 (colon adenocarcinoma)800 µgIntratumoral3 times (Days 11, 14, 18)Significant slowing of tumor growth; 4/9 mice tumor-free.
hSTING Knock-in B16-SIY (melanoma)400 µg, 800 µgIntratumoralSingle dose (Day 8)Dose-dependent induction of T-cell priming.

Detailed Methodology: In Vivo Anti-Tumor Efficacy Study

  • Animal Model: Use humanized STING (hSTING) knock-in mice to accurately assess the activity of the human-specific this compound.

  • Tumor Inoculation: Subcutaneously implant MC38 tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.

  • Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.

  • Compound Administration: Prepare the this compound formulation for in vivo use and administer it via intratumoral injection according to the specified dosing schedule.

  • Endpoint Analysis: Continue to monitor tumor volume and animal well-being. At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or cytokine analysis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.